Copanlisib Dihydrochloride
説明
Copanlisib Hydrochloride is the dihydrochloride salt form of copanlisib, a phosphoinositide 3-kinase (PI3K) inhibitor with potential antineoplastic activity. Copanlisib inhibits the activation of the PI3K signaling pathway, which may result in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents.
COPANLISIB HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and is indicated for follicular lymphoma and neoplasm of mature b-cells and has 8 investigational indications.
Structure
3D Structure of Parent
特性
IUPAC Name |
2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVVOPDWPMORCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027642 | |
| Record name | Copanlisib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402152-13-9 | |
| Record name | Copanlisib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402152139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copanlisib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copanlisib hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COPANLISIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7RZ52O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Copanlisib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copanlisib (B1663552) Dihydrochloride, a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, has emerged as a significant therapeutic agent, particularly in the management of relapsed or refractory follicular lymphoma.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of Copanlisib, detailing its molecular interactions, downstream signaling effects, and cellular consequences. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the preclinical and clinical data that underpin our understanding of this targeted therapy. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear and concise understanding of the complex biological processes involved.
Introduction to Copanlisib Dihydrochloride
This compound (brand name Aliqopa®) is a small molecule inhibitor of phosphatidylinositol 3-kinases (PI3Ks).[4] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a variety of human cancers, making it a prime target for therapeutic intervention.[3] Copanlisib is distinguished by its predominant inhibitory activity against the PI3K-α and PI3K-δ isoforms, which are crucial for the proliferation and survival of both solid tumors and hematologic malignancies.[3][5][6]
Molecular Target and Binding
Copanlisib functions by directly binding to the ATP-binding pocket of the class I PI3K catalytic subunits, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[5] This inhibition is competitive with ATP and effectively halts the downstream signaling cascade.
Isoform Selectivity
Copanlisib is a pan-class I PI3K inhibitor with a preferential activity profile against the p110α and p110δ isoforms over the p110β and p110γ isoforms. This selectivity is critical to its therapeutic window and side-effect profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, have been determined in cell-free assays.
| PI3K Isoform | IC50 (nM) | Reference |
| PI3Kα (p110α) | 0.5 | [3] |
| PI3Kβ (p110β) | 3.7 | [3] |
| PI3Kγ (p110γ) | 6.4 | [3] |
| PI3Kδ (p110δ) | 0.7 | [3] |
| Table 1: In Vitro Inhibitory Activity of Copanlisib against Class I PI3K Isoforms |
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/matorian target of rapamycin (B549165) (mTOR) pathway is a central signaling network that governs cell fate. Upon activation by growth factors or other extracellular stimuli, receptor tyrosine kinases (RTKs) activate PI3K. As previously mentioned, activated PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 at threonine 308 (Thr308) and by mTOR Complex 2 (mTORC2) at serine 473 (Ser473).
Fully activated AKT then phosphorylates a multitude of downstream substrates, leading to:
-
Increased cell survival: through the inhibition of pro-apoptotic proteins like BAD and the activation of anti-apoptotic proteins like Bcl-2.
-
Enhanced cell proliferation and growth: via the activation of mTORC1, which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
Regulation of metabolism: by promoting glucose uptake and utilization.
Copanlisib's inhibition of PI3K effectively blocks these downstream events, leading to its anti-cancer effects.
Cellular Effects of Copanlisib
The inhibition of the PI3K/AKT/mTOR pathway by Copanlisib translates into significant anti-tumor effects at the cellular level.
Inhibition of Cell Proliferation
By blocking the downstream signaling of PI3K, Copanlisib effectively halts the cell cycle and inhibits the proliferation of malignant cells. This has been demonstrated in numerous preclinical studies across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) for Proliferation Inhibition | Reference |
| GIST-T1 | Gastrointestinal Stromal Tumor | 54.5 | [5] |
| GIST-T1/670 | Gastrointestinal Stromal Tumor | 278.8 | [5] |
| GIST430/654 | Gastrointestinal Stromal Tumor | 78.7 | [5] |
| Table 2: Antiproliferative Activity of Copanlisib in GIST Cell Lines |
Induction of Apoptosis
Copanlisib has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis is often mediated by the decreased phosphorylation of AKT, which leads to the activation of pro-apoptotic proteins.
Experimental Protocols
Reproducible and well-documented experimental protocols are the cornerstone of scientific research. This section provides detailed methodologies for key assays used to characterize the mechanism of action of Copanlisib.
In Vitro PI3K Kinase Inhibition Assay (HTRF)
This assay is used to determine the direct inhibitory effect of Copanlisib on the enzymatic activity of purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents
-
384-well low-volume assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Copanlisib in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted Copanlisib or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the diluted PI3K enzyme solution to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 4 µL of a mixture of the PIP2 substrate and ATP to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents according to the manufacturer's protocol.
-
Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of Copanlisib and plot the results to determine the IC50 value.
Western Blot Analysis of p-AKT (Ser473)
This protocol is used to assess the pharmacodynamic effect of Copanlisib on the PI3K pathway in a cellular context by measuring the phosphorylation of AKT.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of Copanlisib or DMSO for the desired time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour.
-
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture after treatment with Copanlisib by measuring ATP levels.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
96-well, opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Treat the cells with a serial dilution of Copanlisib or DMSO for 72 hours.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control for each concentration of Copanlisib and determine the IC50 value.
Mechanisms of Resistance to Copanlisib
Despite the efficacy of Copanlisib, acquired resistance can emerge. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.
Identified Mechanisms of Resistance:
-
Upregulation of bypass signaling pathways: In some cases, cancer cells can activate alternative survival pathways to circumvent the PI3K blockade. Studies in marginal zone lymphoma have shown upregulation of cytokine signaling (IL1A, IL1B, CXCR4), NF-κB, MAPK, and JAK-STAT signaling pathways in Copanlisib-resistant cells.[6][9]
-
Overexpression of anti-apoptotic proteins: Increased expression of negative regulators of apoptosis, such as CD44 and JUN, can confer resistance to Copanlisib-induced cell death.[6][9]
Combination Therapies
To enhance the efficacy of Copanlisib and overcome resistance, combination therapies are being actively investigated.
Preclinical and Clinical Combination Strategies:
-
With Chemotherapy: Clinical trials have explored the combination of Copanlisib with standard chemotherapy regimens, such as gemcitabine (B846) and cisplatin (B142131) in advanced biliary tract cancers, and R-GCD (rituximab, gemcitabine, carboplatin, and dexamethasone) in relapsed or refractory diffuse large B-cell lymphoma.[4][10]
-
With Other Targeted Therapies: Preclinical studies have shown synergistic effects when Copanlisib is combined with other targeted agents. For example, combination with the BCL2 inhibitor venetoclax (B612062) has shown strong synergy in B- and T-cell lymphoma models.[11] Combination with ABL tyrosine kinase inhibitors has also shown promise in Philadelphia chromosome-positive leukemia cells.[12]
-
With Immunotherapy: A phase Ib study has evaluated the combination of Copanlisib with the immune checkpoint inhibitor nivolumab (B1139203) in patients with advanced solid tumors, suggesting a potential immunomodulatory effect of Copanlisib.[13]
Conclusion
This compound is a potent and selective pan-class I PI3K inhibitor with a well-defined mechanism of action. By targeting the PI3K/AKT/mTOR pathway, it effectively inhibits cell proliferation and induces apoptosis in various cancer types, particularly hematologic malignancies. The detailed understanding of its molecular interactions, cellular effects, and the development of robust experimental protocols have been instrumental in its clinical development. Ongoing research into mechanisms of resistance and novel combination therapies continues to expand the potential applications of Copanlisib in oncology, offering hope for improved patient outcomes. This technical guide provides a foundational resource for the scientific community to further explore and build upon the knowledge of this important targeted therapy.
References
- 1. Copanlisib + Venetoclax for Mantle Cell Lymphoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 study of copanlisib in combination with gemcitabine and cisplatin in advanced biliary tract cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination therapy with copanlisib and ABL tyrosine kinase inhibitors against Philadelphia chromosome-positive resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of Copanlisib in Combination with Nivolumab: A Phase Ib Study in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Copanlisib Dihydrochloride: A Technical Guide to a Dual PI3K-α/δ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copanlisib (B1663552) dihydrochloride (B599025), a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, exhibits predominant activity against the PI3K-alpha (PI3K-α) and PI3K-delta (PI3K-δ) isoforms.[1] This dual inhibitory action disrupts key cellular signaling pathways implicated in the proliferation, survival, and differentiation of malignant B-cells, making it a targeted therapy for certain hematological malignancies.[2] This technical guide provides a comprehensive overview of copanlisib dihydrochloride, including its mechanism of action, pharmacological properties, and key experimental data. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to support further research and development.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent oncogenic driver in various cancers, particularly in B-cell malignancies where PI3K-δ is highly expressed and plays a crucial role in B-cell receptor (BCR) signaling.[2][4] The PI3K-α isoform is also implicated in cancer cell proliferation and survival.[2]
Copanlisib (formerly BAY 80-6946) is a selective inhibitor of the class I PI3K isoforms.[5] It was granted accelerated approval by the FDA in 2017 for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[6][7] Its intravenous administration allows for intermittent dosing, which may contribute to a manageable safety profile.[6]
Chemical and Physical Properties
This compound is the salt form of copanlisib.
| Property | Value |
| Chemical Name | 2-amino-N-{7-methoxy-8-[3-(morpholin-4-yl)propoxy]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}pyrimidine-5-carboxamide dihydrochloride[8] |
| Molecular Formula | C23H30Cl2N8O4[9] |
| Molecular Weight | 553.4 g/mol [9] |
| CAS Number | 1402152-13-9[9] |
| Appearance | White to slightly yellowish lyophilized solid[8] |
Mechanism of Action
Copanlisib is an ATP-competitive inhibitor of pan-class I PI3K enzymes, with the highest potency against the α and δ isoforms.[10] By binding to the ATP-binding pocket of the PI3K enzyme, copanlisib blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2] This inhibition of PIP3 production prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase AKT, and subsequently the mammalian target of rapamycin (B549165) (mTOR).[2][6] The blockade of the PI3K/AKT/mTOR pathway ultimately leads to the induction of apoptosis and inhibition of proliferation in malignant B-cells.[2][5]
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of copanlisib.
Quantitative Data
In Vitro Potency
Copanlisib demonstrates potent inhibitory activity against the class I PI3K isoforms, with particularly high potency for the alpha and delta isoforms.
| PI3K Isoform | IC50 (nM) |
| PI3K-α | 0.5[6][10][11] |
| PI3K-β | 3.7[6][10][11] |
| PI3K-γ | 6.4[6][10][11] |
| PI3K-δ | 0.7[6][10][11] |
Clinical Efficacy in Relapsed Follicular Lymphoma (CHRONOS-1 Trial)
The pivotal Phase II CHRONOS-1 trial evaluated the efficacy of copanlisib in patients with relapsed or refractory indolent non-Hodgkin lymphoma.[12]
| Parameter | Value |
| Overall Response Rate (ORR) | 59%[13] |
| Complete Response (CR) | 14%[13] |
| Partial Response (PR) | 44.2%[1] |
| Median Duration of Response (DOR) | 12.2 months[13] |
| Median Progression-Free Survival (PFS) | 11.2 months[12] |
Pharmacokinetic Parameters
Following intravenous administration, copanlisib exhibits linear pharmacokinetics.[5]
| Parameter | Value |
| Volume of Distribution (Vd) | 871 L[5] |
| Protein Binding | 84.2%[5] |
| Metabolism | Primarily by CYP3A (>90%) and to a lesser extent by CYP1A1 (<10%)[5] |
| Elimination Half-life (t½) | 39.1 hours[7] |
| Clearance | 17.9 L/hr[14] |
| Excretion | Feces (64%) and Urine (22%)[15] |
Experimental Protocols
PI3K Enzyme Inhibition Assay (Cell-Free)
This protocol outlines a method to determine the in vitro inhibitory activity of copanlisib against PI3K isoforms.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
ATP (with [γ-33P]-ATP)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
EDTA solution
-
Scintillation counter and plates
-
-
Procedure: a. Prepare serial dilutions of copanlisib in the kinase reaction buffer. b. In a 96-well plate, add the PI3K enzyme and the PIP2 substrate to each well. c. Add the copanlisib dilutions to the respective wells. Include a vehicle control (e.g., DMSO). d. Initiate the kinase reaction by adding the ATP/[γ-33P]-ATP mixture. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding an EDTA solution. g. Transfer the reaction mixture to a filter plate to capture the phosphorylated PIP3. h. Wash the filter plate to remove unincorporated [γ-33P]-ATP. i. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each copanlisib concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the copanlisib concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effect of copanlisib on a cancer cell line.
-
Reagents and Materials:
-
Cancer cell line (e.g., a follicular lymphoma cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of copanlisib in complete cell culture medium. c. Remove the old medium from the wells and add the copanlisib dilutions. Include a vehicle control. d. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator. e. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals. f. Add the solubilization solution to each well to dissolve the formazan crystals. g. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each copanlisib concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the copanlisib concentration. c. Determine the IC50 value, representing the concentration of copanlisib that inhibits cell proliferation by 50%.
Experimental Workflow Visualization
Caption: A generalized workflow for the preclinical and clinical development of copanlisib.
Conclusion
This compound is a potent and selective dual inhibitor of PI3K-α and PI3K-δ, with demonstrated clinical activity in relapsed follicular lymphoma. Its mechanism of action, targeting a key survival pathway in B-cell malignancies, provides a strong rationale for its therapeutic use. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with PI3K inhibitors and related targeted therapies. Further investigation into combination therapies and mechanisms of resistance will continue to define the role of copanlisib in the treatment of cancer.
References
- 1. Copanlisib (Aliqopa) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copanlisib - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound | C23H30Cl2N8O4 | CID 135565785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. dovepress.com [dovepress.com]
- 13. Aliqopa (copanlisib) for the Treatment of Relapsed Follicular Lymphoma - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. reference.medscape.com [reference.medscape.com]
- 15. Pharmacokinetics of intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor [14C]copanlisib (BAY 80-6946) in a mass balance study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Copanlisib Dihydrochloride: A Technical Guide to its Pro-Apoptotic Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Copanlisib (B1663552) Dihydrochloride (Aliqopa®) is a potent, intravenous, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and metabolism; its aberrant activation is a frequent oncogenic driver in various malignancies. Copanlisib exerts its anti-neoplastic effects primarily by blocking this pathway, which leads to the inhibition of cell growth and, critically, the induction of programmed cell death, or apoptosis.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which Copanlisib induces apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
Copanlisib binds to the ATP-binding pocket of PI3K enzymes, primarily the p110α and p110δ isoforms, thereby inhibiting their kinase activity.[1] This action blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, such as AKT (also known as Protein Kinase B), to the cell membrane for activation.
The subsequent suppression of the PI3K/AKT/mTOR signaling cascade is the cornerstone of Copanlisib's pro-apoptotic effect.[1][5] Inactive AKT can no longer phosphorylate and inhibit its downstream targets that promote cell survival. This leads to a cascade of events culminating in the activation of the intrinsic apoptotic pathway.[6][7]
Modulation of Apoptotic Regulators
Copanlisib-mediated apoptosis is a multi-faceted process involving the modulation of key apoptotic regulatory proteins, primarily members of the Bcl-2 family.
Downregulation of Anti-Apoptotic Proteins
In various cancer models, particularly B-cell malignancies, survival is dependent on anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), and myeloid cell leukemia 1 (Mcl-1).[8] Copanlisib treatment has been shown to decrease the protein abundance of Mcl-1 and modulate the activity of Bcl-xL.[8][9] This reduction in anti-apoptotic defenses lowers the threshold for apoptosis induction. In diffuse large B-cell lymphoma (DLBCL) models, the cytotoxic activity of Copanlisib was found to be mediated primarily through Bcl-xL and Mcl-1–dependent mechanisms.[8]
Upregulation of Pro-Apoptotic Proteins
Inhibition of AKT by Copanlisib leads to the activation of the Forkhead box O3 (FoxO3a) transcription factor.[10] Activated FoxO3a translocates to the nucleus and promotes the expression of pro-apoptotic genes, most notably PUMA (p53 upregulated modulator of apoptosis).[10] PUMA, a BH3-only protein, is a potent activator of apoptosis that directly antagonizes anti-apoptotic Bcl-2 family members. Studies in colorectal cancer have demonstrated that Copanlisib induces PUMA expression through the AKT/FoxO3a axis, and that this induction is crucial for its anticancer effects.[10] Copanlisib has also been associated with the dysregulation of other pro-apoptotic Bcl-2 family members like harakiri (HRK) and BIM.[8]
Quantitative Analysis of Pro-Apoptotic Activity
The pro-apoptotic efficacy of Copanlisib has been quantified across numerous preclinical studies. The tables below summarize key findings.
Table 1: Inhibitory Concentration (IC50) of Copanlisib in Various Cancer Cell Lines
| Cell Line | Cancer Type | PI3K Isoform Activity | IC50 (nmol/L) | Citation(s) |
| PI3Kα | Enzyme Assay | α | 0.5 | [4] |
| PI3Kδ | Enzyme Assay | δ | 0.7 | [5][4] |
| PI3Kβ | Enzyme Assay | β | 3.7 | [5][4] |
| PI3Kγ | Enzyme Assay | γ | 6.4 | [5][4] |
| GIST-T1 | Gastrointestinal Stromal Tumor | - | See Note 1 | [11] |
| GIST-T1/670 | Imatinib-Resistant GIST | - | See Note 1 | [11] |
| VL51 | Marginal Zone Lymphoma | - | See Note 2 | [12] |
| Note 1: In GIST cell lines, Copanlisib demonstrated a dose-dependent decrease in cell viability, though specific IC50 values were not explicitly stated in the provided text.[11] | ||||
| Note 2: In the VL51 parental cell line, resistance was developed by continuous exposure to IC90 concentrations, with resistant lines showing a >50-fold higher IC50.[13][12] |
Table 2: Induction of Apoptosis by Copanlisib in Preclinical Models
| Cell Line / Model | Cancer Type | Treatment | Apoptotic Effect | Method | Citation(s) |
| Colorectal Cancer Cells | Colorectal Cancer | Copanlisib | Marked increase in PUMA expression and apoptosis | Western Blot, Clonogenic Assay | [10] |
| GIST-T1 | Gastrointestinal Stromal Tumor | Copanlisib + Imatinib | Enhanced apoptosis vs. single agents | Caspase 3/7 Activity Assay | [11][14] |
| GIST-T1 Xenograft | Gastrointestinal Stromal Tumor | Copanlisib + Imatinib | Significant increase in cleaved-caspase 3 | Immunohistochemistry (IHC) | [11] |
| Ph-positive Leukemia Cells | Leukemia | Copanlisib + Ponatinib | Increased PARP and Caspase 3 activity | Western Blot, IHC | [15] |
| TNBC PDX Models | Triple-Negative Breast Cancer | Copanlisib + Eribulin | Enhanced induction of apoptosis vs. single agents | IHC (Cleaved PARP) | [16][17] |
| SW48 / SW48PK | Colorectal Cancer | Copanlisib + Navitoclax | Significant increase in early and late apoptosis | Flow Cytometry | [18] |
| MCL/MZL Cell Lines | Mantle Cell / Marginal Zone Lymphoma | Copanlisib + Venetoclax (B612062) | Increased induction of apoptosis | - | [19][20] |
Key Experimental Protocols for Apoptosis Assessment
The investigation of Copanlisib-induced apoptosis relies on a suite of standard and specialized molecular biology techniques.
Cell Viability and Proliferation Assays
-
Principle: To determine the concentration-dependent cytotoxic effects of Copanlisib and establish IC50 values.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Copanlisib Dihydrochloride for a specified period (e.g., 72-96 hours).
-
Quantification: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based reagent like CellTiter-Glo® (Promega).
-
Data Analysis: Measure absorbance or luminescence using a plate reader. Normalize data to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.
-
Apoptosis Quantification by Flow Cytometry
-
Principle: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and Propidium Iodide (PI) staining.
-
Methodology:
-
Treatment: Culture cells with Copanlisib at desired concentrations (e.g., 200 nmol/L) and appropriate controls for 24-48 hours.[18]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
-
Caspase Activity Assay
-
Principle: To measure the activity of key executioner caspases (Caspase-3 and -7), which are hallmarks of apoptosis.
-
Methodology:
-
Cell Plating and Treatment: Plate cells in a 96-well white-walled plate and treat with Copanlisib as described for viability assays.[11]
-
Reagent Addition: Add a luminogenic substrate for Caspase-3/7, such as the Caspase-Glo® 3/7 reagent (Promega), directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.
-
Measurement: Measure luminescence using a plate reader. The signal intensity is directly proportional to caspase activity.
-
Western Blotting for Apoptotic Markers
-
Principle: To detect changes in the expression levels of key proteins involved in the PI3K and apoptotic pathways.
-
Methodology:
-
Protein Extraction: Treat cells with Copanlisib, then lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, cleaved Caspase-3, PARP, Mcl-1, PUMA) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Combination Strategies and Resistance
Synergistic Combinations
The pro-apoptotic mechanism of Copanlisib makes it a rational candidate for combination therapies. Synergistic effects have been observed when combined with agents that target parallel or downstream survival pathways.
-
Bcl-2 Inhibitors (e.g., Venetoclax): Combining Copanlisib with a Bcl-2 inhibitor like venetoclax shows strong synergistic activity.[19][20] Copanlisib's ability to reduce Mcl-1 and Bcl-xL levels complements the direct inhibition of Bcl-2, effectively targeting multiple anti-apoptotic proteins simultaneously.[8][19]
-
Chemotherapy (e.g., Eribulin): In triple-negative breast cancer, Copanlisib enhances the apoptotic effects of the antimitotic agent eribulin.[16]
-
Other Targeted Agents: Enhanced apoptosis is also seen when Copanlisib is combined with ABL tyrosine kinase inhibitors in Philadelphia chromosome-positive leukemia.[15]
Mechanisms of Resistance
Acquired resistance to Copanlisib can occur, often involving the bypass of its pro-apoptotic effects. In marginal zone lymphoma models, resistance was associated with the upregulation of alternative survival pathways, including cytokine signaling (CXCR4), NF-κB, MAPK, and JAK-STAT signaling, as well as an increase in negative regulators of apoptosis like CD44 and JUN.[13][12] These resistant cells also exhibited cross-resistance to other PI3K inhibitors and the Bcl-2 inhibitor venetoclax, highlighting the complex interplay of survival signals that can circumvent PI3K pathway blockade.[13]
Conclusion
This compound is a targeted anti-cancer agent that effectively induces apoptosis in malignant cells. Its primary mechanism involves the potent inhibition of PI3K-α and PI3K-δ, leading to the suppression of the pro-survival PI3K/AKT/mTOR signaling pathway. This action triggers a cascade of molecular events, including the downregulation of anti-apoptotic proteins (Mcl-1, Bcl-xL) and the upregulation of pro-apoptotic effectors (PUMA), ultimately leading to caspase activation and programmed cell death. The robust pro-apoptotic activity of Copanlisib provides a strong rationale for its clinical use, both as a monotherapy and as a component of combination strategies designed to overcome therapeutic resistance and enhance patient outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Copanlisib - Wikipedia [en.wikipedia.org]
- 3. reference.medscape.com [reference.medscape.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copanlisib promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Preclinical Activity of PI3K Inhibitor Copanlisib in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination therapy with copanlisib and ABL tyrosine kinase inhibitors against Philadelphia chromosome-positive resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Copanlisib in Combination with Eribulin in Triple-negative Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ricerca.sns.it [ricerca.sns.it]
- 20. researchgate.net [researchgate.net]
Copanlisib Dihydrochloride: A Technical Guide for Hematological Malignancies
Introduction
Copanlisib (B1663552) Dihydrochloride (trade name Aliqopa®) is a potent, intravenous, pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3][4] The PI3K signaling pathway is a critical regulator of essential cellular functions, including proliferation, survival, and metabolism, and its aberrant activation is a frequent oncogenic driver in various cancers, particularly B-cell malignancies.[2][5][6] Copanlisib's unique isoform profile and intravenous administration differentiate it from other PI3K inhibitors.[7][8] It has received approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with relapsed follicular lymphoma (FL) who have received at least two prior systemic therapies.[7][9][10] This document provides a comprehensive technical overview of Copanlisib, summarizing its mechanism of action, preclinical and clinical data, and key experimental protocols for researchers and drug development professionals.
Mechanism of Action
Copanlisib exerts its anti-tumor effects by inhibiting the catalytic activity of class I PI3K isoforms.[9] It demonstrates potent, nanomolar inhibitory activity, particularly against the p110α and p110δ isoforms, which are crucial for the proliferation and survival of malignant B-cells.[4][6][9] Inhibition of PI3K blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger. This disruption prevents the activation of downstream signaling cascades, most notably the AKT/mTOR pathway.[6] The ultimate cellular consequences of this pathway inhibition include the induction of apoptosis (programmed cell death) and the suppression of cell proliferation and survival.[1][3][4][5] Furthermore, Copanlisib has been shown to inhibit B-cell receptor (BCR) signaling and CXCR12-mediated chemotaxis of malignant B cells.[5]
Quantitative Data Summary
In Vitro Inhibitory Activity
Copanlisib demonstrates potent inhibition of PI3K isoforms and anti-proliferative activity across a range of hematological cancer cell lines.
| Target | IC50 (nM) | Cell Line | Cancer Type | IC50 (nM) |
| PI3K-α | 0.5[5][9][11] | MCL Lines | Mantle Cell Lymphoma | 22 (median)[12] |
| PI3K-β | 3.7[5][9][11] | MZL Lines | Marginal Zone Lymphoma | 36 (median)[12] |
| PI3K-γ | 6.4[5][9][11] | CLL Lines | Chronic Lymphocytic Leukemia | 23 (median)[12] |
| PI3K-δ | 0.7[5][9][11] | GIST-T1 | Gastrointestinal Stromal | 54.5[1] |
Pharmacokinetic Properties
The pharmacokinetic profile of Copanlisib is characterized by a large volume of distribution and a long terminal half-life, supporting an intermittent intravenous dosing schedule.[13][14]
| Parameter | Value |
| Maximum Concentration (Cmax) | 463 ng/mL[5][15] |
| Area Under the Curve (AUC0-25h) | 1570 ng·hr/mL[5][15] |
| Volume of Distribution (Vd) | 871 L[14][15][16] |
| Plasma Protein Binding | 84.2% (mainly albumin)[5][15] |
| Metabolism | Primarily CYP3A (>90%)[5][15] |
| Terminal Half-Life (t1/2) | 39.1 hours[14][15][16] |
| Systemic Clearance | 18.9 L/hr[14][16] |
| Excretion | ~64% in feces, ~22% in urine[13] |
Clinical Efficacy in Hematological Malignancies
Clinical trials have demonstrated significant efficacy of Copanlisib, both as a monotherapy and in combination, across various types of relapsed or refractory (R/R) lymphomas.
| Trial / Cohort | Phase | Patient Population | Treatment | ORR (%) | CR (%) | Median PFS (months) |
| CHRONOS-1 [2] | II | R/R Indolent Lymphoma | Copanlisib Monotherapy | 59 | 12 | 11.2 |
| CHRONOS-1 (FL subset) [2] | II | R/R Follicular Lymphoma | Copanlisib Monotherapy | 59 | 14 | 11.2 |
| CHRONOS-1 (MZL subset) [17] | II | R/R Marginal Zone Lymphoma | Copanlisib Monotherapy | 70 | 13 | 14.1 |
| COSMOS [18] | I/II | R/R PTCL | Copanlisib + Gemcitabine (B846) | 72 | 32 | 6.9 |
| Meta-Analysis [19] | N/A | R/R Indolent B-NHL | Copanlisib Monotherapy | 58 | 7 | N/A |
| Meta-Analysis [19] | N/A | R/R Indolent B-NHL | Copanlisib + Rituximab | 92 | 34 | N/A |
ORR: Objective Response Rate; CR: Complete Response; PFS: Progression-Free Survival; FL: Follicular Lymphoma; MZL: Marginal Zone Lymphoma; PTCL: Peripheral T-Cell Lymphoma; B-NHL: B-cell Non-Hodgkin Lymphoma.
Safety and Tolerability
The most common treatment-emergent adverse events (TEAEs) associated with Copanlisib are generally manageable. Transient hyperglycemia and hypertension are recognized on-target effects.[2][20][21]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Hyperglycemia | 50 - 67 | 41 - 45 |
| Hypertension | 30 - 49 | 24 - 35 |
| Neutropenia | 24 | 15 - 24 |
| Diarrhea | 35 | N/A |
| Fatigue | 30 | N/A |
| Lung Infection | N/A | 15 - 16 |
Data compiled from multiple studies.[2][9][19]
Experimental Protocols
Detailed methodologies are crucial for the preclinical evaluation of targeted agents like Copanlisib.
Protocol 1: Cell Viability Assay (Luminescent)
This protocol determines the concentration of Copanlisib that inhibits cell growth by 50% (IC50).
Materials:
-
Hematological malignancy cell lines
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Copanlisib stock solution (in DMSO)
-
96-well flat-bottomed plates (white, for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete growth medium.[1] Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of Copanlisib in growth medium. Add 10 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and no-cell blanks.
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.[22][23]
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Subtract blank values, normalize data to the vehicle control (as 100% viability), and plot a dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Flow Cytometry)
This protocol quantifies the induction of apoptosis versus necrosis following Copanlisib treatment.
Materials:
-
Cells treated with Copanlisib and controls.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[24]
-
Phosphate-Buffered Saline (PBS), cold.
-
Flow cytometer.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of Copanlisib for a specified time (e.g., 24, 48 hours). Include vehicle and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.[24]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[24]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[24]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]
-
Add 400 µL of 1X Binding Buffer to each tube.[24]
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Analysis: Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Protocol 3: In Vivo Xenograft Study
This protocol outlines a typical design to assess the anti-tumor efficacy of Copanlisib in an animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Hematological malignancy cell line for implantation.
-
Copanlisib for injection (formulated in a suitable vehicle, e.g., 5% D-Mannitol).[1]
-
Vehicle control solution.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation: Subcutaneously inject 5-10 million tumor cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Copanlisib).
-
Treatment: Administer Copanlisib intravenously according to a specified dose and schedule (e.g., 5-10 mg/kg, three times a week).[25] Administer an equal volume of vehicle to the control group.
-
Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times per week.[1] Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1,200 mm³).[1]
-
Analysis: At the end of the study, euthanize the animals. Collect tumors for further analysis, such as immunohistochemistry (IHC) for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers, and collect blood for pharmacokinetic analysis.[1]
Conclusion and Future Directions
Copanlisib is a pivotal PI3K inhibitor in the therapeutic landscape of hematological malignancies, particularly relapsed follicular lymphoma. Its distinct intravenous administration and potent dual inhibition of PI3K-α and PI3K-δ isoforms contribute to its robust clinical activity and manageable safety profile.[2][4] Current research focuses on elucidating mechanisms of resistance, which may involve the activation of alternate signaling pathways like JAK/STAT.[7] The future of Copanlisib therapy lies in strategic combination approaches. Ongoing and future clinical trials are exploring its synergy with standard chemoimmunotherapy, other targeted agents (e.g., BTK inhibitors), and immune checkpoint inhibitors to enhance efficacy, overcome resistance, and expand its utility across a broader range of hematological cancers.[9][25][26]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Copanlisib - Wikipedia [en.wikipedia.org]
- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on the role of copanlisib in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Pharmacokinetics of intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor [14C]copanlisib (BAY 80-6946) in a mass balance study in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copanlisib: Novel PI3K Inhibitor for the Treatment of Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reference.medscape.com [reference.medscape.com]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. Combination treatment of copanlisib and gemcitabine in relapsed/refractory PTCL (COSMOS): an open-label phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of copanlisib in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 21. tandfonline.com [tandfonline.com]
- 22. selleckchem.com [selleckchem.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. ashpublications.org [ashpublications.org]
- 26. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to Copanlisib Dihydrochloride: Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copanlisib (B1663552) Dihydrochloride (B599025), also known by its code name BAY 80-6946 dihydrochloride, is a potent and selective intravenous pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3][4][5] It exhibits predominant activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells.[6][7] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of Copanlisib Dihydrochloride, along with detailed experimental protocols relevant to its study.
Molecular Structure and Chemical Identity
This compound is the dihydrochloride salt of copanlisib.[8][9] Its chemical structure is characterized by a complex heterocyclic system.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride[8] |
| CAS Number | 1402152-13-9[1][2][10] |
| Molecular Formula | C23H30Cl2N8O4[3][8][10] |
| Synonyms | BAY 80-6946 dihydrochloride, Copanlisib HCl[8][10][11] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its formulation and delivery.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 553.4 g/mol |
| Appearance | Off-white to light yellow solid powder[1] |
| Solubility | Shows pH-dependent solubility; freely soluble in 0.1 M hydrochloric acid.[12] Soluble in DMSO.[11] Water solubility is predicted to be 0.231 mg/mL.[10] |
| pKa | Specific experimental pKa values are not readily available in the public domain. |
| Melting Point | A specific melting point is not consistently reported in the public literature. |
| Storage | Store as a solid at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks).[11] Solutions in DMSO can be stored at -20°C.[11] Protect from moisture. |
Mechanism of Action: PI3K Inhibition
Copanlisib is an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, and γ), with particularly high potency against the α and δ isoforms.[1][2][4][5][7] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[7] In many cancers, this pathway is aberrantly activated. By inhibiting PI3K, copanlisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. This, in turn, prevents the activation of downstream effectors like AKT, leading to the induction of apoptosis and inhibition of tumor cell growth.[7]
Copanlisib inhibits PI3K, blocking downstream signaling.
Biological Activity and Potency
The inhibitory activity of this compound against PI3K isoforms has been quantified through various in vitro assays.
Table 3: In Vitro Inhibitory Activity (IC50) of Copanlisib
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.5[1][2][4][5] |
| PI3Kβ | 3.7[1][2][4][5] |
| PI3Kγ | 6.4[1][2][4][5] |
| PI3Kδ | 0.7[1][2][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity.
In Vitro PI3K Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the in vitro kinase activity of PI3K and the inhibitory potential of compounds like copanlisib.
Workflow for a PI3K HTRF kinase assay.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).[13]
-
Assay Plate Preparation: Add a small volume of the diluted compound or vehicle control to the wells of a 384-well plate.[13]
-
Enzyme and Substrate Addition: Add the recombinant PI3K enzyme and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to each well.[13][14]
-
Pre-incubation: Gently mix and pre-incubate the plate to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.[13][14]
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature.[13][14]
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution, followed by HTRF detection reagents.[13][14]
-
Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader at emission wavelengths of 620 nm and 665 nm.[15]
-
Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of the compound and plot the results to determine the IC50 value.[13]
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture after treatment with this compound by measuring ATP levels.
Workflow for a CellTiter-Glo® cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in an opaque-walled multiwell plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.[1][16][17]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours).[16] Include vehicle-only controls.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.[1][16][17] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1][16][17]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis.[1][16][17] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][16][17]
-
Luminescence Reading: Measure the luminescence using a luminometer.[16]
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control to determine the effect of the compound.
Conclusion
This compound is a well-characterized PI3K inhibitor with significant potential in oncology research and development. Its potent and selective activity against class I PI3K isoforms, particularly PI3K-α and PI3K-δ, underscores its therapeutic relevance. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound, enabling further investigation into its biological effects and potential applications.
References
- 1. promega.com [promega.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cenmed.com [cenmed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Apoptosis | PI3K | mTOR | TargetMol [targetmol.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | C23H30Cl2N8O4 | CID 135565785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medkoo.com [medkoo.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
Copanlisib Dihydrochloride: A Technical Overview of its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copanlisib (B1663552) dihydrochloride (B599025), a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, has emerged as a significant therapeutic agent, particularly in the context of relapsed follicular lymphoma.[1][2] Its clinical efficacy is intrinsically linked to its specific molecular interactions and its inhibitory profile against key signaling molecules. This technical guide provides an in-depth analysis of the target selectivity of Copanlisib, presenting quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.
Core Target Profile: Pan-Class I PI3K Inhibition
Copanlisib is a highly selective inhibitor of the class I PI3K family, which plays a crucial role in regulating cellular growth, proliferation, and survival.[3][4] It demonstrates potent, ATP-competitive inhibition of all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ), with a notable preference for the p110α and p110δ isoforms.[3][5][6] This dual inhibition is significant as the p110α isoform is broadly implicated in various cancers and insulin (B600854) signaling, while the p110δ isoform is predominantly expressed in leukocytes and is central to B-cell signaling and survival.[6][7]
Quantitative Inhibitory Activity
The inhibitory potency of Copanlisib against the class I PI3K isoforms has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values consistently demonstrate nanomolar efficacy.
| Target Isoform | IC50 (nM) | Reference(s) |
| PI3Kα (p110α) | 0.5 | [3][8][9] |
| PI3Kβ (p110β) | 3.7 | [3][8][9] |
| PI3Kγ (p110γ) | 6.4 | [3][8][9] |
| PI3Kδ (p110δ) | 0.7 | [3][8][9] |
Off-Target Selectivity and Other Kinase Interactions
While Copanlisib is a potent pan-class I PI3K inhibitor, its selectivity against a broader panel of kinases is a critical aspect of its pharmacological profile. It has been shown to have over 2,000-fold selectivity against other lipid and protein kinases.[8] However, it does exhibit some activity against the mammalian target of rapamycin (B549165) (mTOR), with an IC50 of 45 nM.[10] This inhibition of the PI3K/AKT/mTOR pathway is a key mechanism of its anti-cancer effects.[11] Additionally, Copanlisib has been noted to have beneficial off-target effects, including the inhibition of CXCR12-mediated chemotaxis of malignant B-cells and NFκB signaling in lymphoma cell lines.[11]
Signaling Pathway Inhibition
Copanlisib exerts its therapeutic effects by disrupting the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. The diagram below illustrates the central role of PI3K in this pathway and the point of inhibition by Copanlisib.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Copanlisib.
Experimental Protocols
Detailed, step-by-step experimental protocols for the specific assays used in the characterization of Copanlisib are often proprietary to the conducting laboratories. However, based on published literature, the following provides a generalized overview of the methodologies employed.
In Vitro Kinase Inhibition Assay (General Protocol)
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials : Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or lipid), ATP, assay buffer, detection reagents, and microplates.
-
Assay Procedure :
-
A reaction mixture is prepared containing the kinase, its substrate, and ATP in an appropriate buffer.
-
Copanlisib is added at various concentrations to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Copanlisib concentration.
-
Cellular Proliferation/Viability Assays (General Protocol)
These assays assess the effect of a compound on the growth and viability of cancer cell lines.
-
Cell Culture : Cancer cell lines are cultured in appropriate media and conditions.
-
Assay Procedure :
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of Copanlisib or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 or 96 hours).
-
Cell viability or proliferation is then measured using a detection reagent. Common methods include:
-
CellTiter-Glo® Luminescent Cell Viability Assay : Measures ATP levels as an indicator of metabolically active cells.[9][12]
-
Sulforhodamine B (SRB) Assay : A colorimetric assay that measures cellular protein content.[13]
-
BrdU Cell Proliferation ELISA Assay : Measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA during cell proliferation.[14]
-
-
-
Data Analysis : The results are used to determine the concentration of Copanlisib that inhibits cell growth by 50% (EC50 or IC50).
The following diagram outlines a general workflow for a typical cell-based viability assay.
References
- 1. The ASCO Post [ascopost.com]
- 2. Copanlisib - Wikipedia [en.wikipedia.org]
- 3. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Copanlisib dihydrochloride | Apoptosis | PI3K | mTOR | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2325 Targeting isoform-specific PI3 kinase signaling for treatment of cutaneous T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Copanlisib Dihydrochloride in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copanlisib (B1663552) Dihydrochloride, an intravenous pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, has demonstrated significant anti-tumor and pro-apoptotic activity in various preclinical models.[1] With predominant inhibitory activity against PI3K-α and PI3K-δ isoforms, Copanlisib effectively modulates the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[2][3][4] This document provides detailed protocols for key in vitro cell culture assays to evaluate the efficacy and mechanism of action of Copanlisib Dihydrochloride. The included methodologies for cell viability, apoptosis, and protein expression analysis are essential for preclinical assessment of this compound.
Mechanism of Action
Copanlisib is a potent and selective inhibitor of phosphatidylinositol-3-kinase (PI3K), with particular efficacy against the PI3K-alpha and PI3K-delta isoforms.[3] The PI3K pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and differentiation.[5] In many cancers, this pathway is aberrantly activated, promoting tumor development and progression.[3]
Copanlisib functions by binding to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its kinase activity.[3] This action blocks the downstream signaling cascade, most notably the AKT/mTOR pathway, which is critical for cell survival and proliferation.[2][3] The inhibition of this pathway ultimately leads to the induction of apoptosis (programmed cell death) and a halt in the proliferation of cancer cells.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against PI3K isoforms and various cancer cell lines.
Table 1: Inhibitory Activity of Copanlisib against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.5 |
| PI3Kβ | 3.7 |
| PI3Kγ | 6.4 |
| PI3Kδ | 0.7 |
| Data sourced from references[4][6] |
Table 2: In Vitro Cell Viability (IC50) of Copanlisib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Huh7 | Hepatocellular Carcinoma | 47.9 |
| HepG2 | Hepatocellular Carcinoma | 31.6 |
| Cal27 | Head and Neck Squamous Cell Carcinoma | Varies (Dose-dependent) |
| GIST-T1 | Gastrointestinal Stromal Tumor | Varies (Dose-dependent) |
| GIST-T1/670 | Imatinib-resistant GIST | Varies (Dose-dependent) |
| GIST430/654 | Imatinib-resistant GIST | Varies (Dose-dependent) |
| Data sourced from references[7][8][9] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the CellTiter-Glo® Luminescent Cell Viability Assay.[10][11]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of Copanlisib to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[11]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[2]
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence (no-cell control) from all other readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V-FITC and Propidium Iodide (PI) staining procedures for flow cytometry.[1][12][13]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Sample Preparation for Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[14]
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour. Use FITC signal for Annexin V and PI signal to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for p-AKT and Total AKT
This protocol details the procedure for analyzing the phosphorylation status of AKT, a key downstream effector of PI3K.[3][15]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-AKT (Ser473) and rabbit anti-total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling with Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Signal Detection: Wash the membrane three times with TBST. Apply ECL detection reagent and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin). Follow the same immunoblotting procedure starting from the blocking step.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of p-AKT should be normalized to the level of total AKT.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. OUH - Protocols [ous-research.no]
- 3. benchchem.com [benchchem.com]
- 4. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. kumc.edu [kumc.edu]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Copanlisib Dihydrochloride in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copanlisib (B1663552) Dihydrochloride is a potent and selective pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3] These isoforms are critical components of the PI3K/AKT/mTOR signaling pathway, which plays a central role in cell proliferation, survival, and metabolism.[1][4] Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for therapeutic intervention.[4][5] Copanlisib has demonstrated efficacy in inducing tumor cell death by apoptosis and inhibiting the proliferation of malignant B cell lines.[2]
These application notes provide detailed protocols for assessing the effect of Copanlisib Dihydrochloride on cell viability using two common methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
Copanlisib exerts its anti-cancer effects by binding to the ATP-binding pocket of PI3K enzymes, thereby inhibiting their kinase activity.[1] This action blocks the downstream signaling cascade, leading to the inhibition of key proteins such as AKT and mTOR.[1][4] The ultimate outcome is a reduction in cell proliferation and the induction of apoptosis in cancer cells.[1][2]
Figure 1: Copanlisib inhibits the PI3K/AKT/mTOR signaling pathway.
Data Presentation
The following tables summarize typical quantitative data obtained from cell viability assays with Copanlisib. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values of Copanlisib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| HuCCT-1 | Cholangiocarcinoma | Not Specified | 147 | [6] |
| EGI-1 | Cholangiocarcinoma | Not Specified | 137 | [6] |
| KPL4 | Breast Cancer | Not Specified | Not Specified | [7] |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | [7] |
| Huh7 | Hepatocellular Carcinoma | Not Specified | 47.9 | [7][8] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 31.6 | [7][8] |
Table 2: In Vitro Kinase Inhibitory Activity of Copanlisib
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.5 |
| PI3Kβ | 3.7 |
| PI3Kγ | 6.4 |
| PI3Kδ | 0.7 |
Data compiled from multiple sources.[2][4][6][9]
Experimental Protocols
Below are detailed protocols for performing cell viability assays with this compound.
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10][13]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A concentration range of 0.01 nM to 10 µM is a reasonable starting point.[14]
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve Copanlisib).
-
-
Incubation: Incubate the plate for a desired period, typically 72 to 96 hours, at 37°C in a humidified atmosphere with 5% CO2.[7][14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[10][11]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Prepare opaque-walled multiwell plates with cells in culture medium (100 µL per well for 96-well plates or 25 µL for 384-well plates).[16]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired volume of the compound dilutions to the experimental wells.
-
Include control wells containing medium without cells for background luminescence and vehicle control wells.[16]
-
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) according to your experimental design.[6][7]
-
Reagent Preparation and Equilibration:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.[16]
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[16]
-
Transfer the buffer to the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[16]
-
Equilibrate the multiwell plate and its contents to room temperature for approximately 30 minutes.[15][17]
-
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16][17]
-
Measurement: Record the luminescence using a plate reader.[17]
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a cell viability assay using Copanlisib.
Figure 2: General experimental workflow for cell viability assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. OUH - Protocols [ous-research.no]
Application Notes and Protocols for the Combination of Copanlisib Dihydrochloride and Eribulin in Triple-Negative Breast Cancer (TNBC) Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of copanlisib (B1663552) dihydrochloride (B599025) and eribulin (B193375) mesylate in triple-negative breast cancer (TNBC) models. The data presented is based on a key study that evaluated this combination in patient-derived xenograft (PDX) models, demonstrating enhanced anti-tumor efficacy.[1][2][3][4][5][6] This document is intended to serve as a valuable resource for researchers and clinicians interested in further exploring this promising therapeutic strategy.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer with limited targeted treatment options.[7][8][9] The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in TNBC and is associated with chemotherapy resistance.[1][10][3][7] Copanlisib is a potent pan-class I PI3K inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms.[11][12] Eribulin mesylate is a non-taxane microtubule dynamics inhibitor that has shown survival benefits in metastatic breast cancer.[7][8][13]
Preclinical studies have shown that the combination of copanlisib and eribulin leads to enhanced tumor growth inhibition in TNBC PDX models, irrespective of PI3K pathway alteration status.[1][2][3] Mechanistically, copanlisib effectively reduces PI3K signaling, while eribulin induces mitotic arrest.[2][3] Interestingly, eribulin treatment alone has been observed to upregulate PI3K pathway signaling, an effect that is abrogated by the addition of copanlisib.[1][2][3] These findings provide a strong preclinical rationale for the clinical investigation of this combination therapy in patients with metastatic TNBC.[1][2][4][6]
Data Presentation
The following tables summarize the quantitative data from the preclinical evaluation of copanlisib and eribulin in a panel of eight TNBC PDX models.
Table 1: Characteristics of TNBC Patient-Derived Xenograft (PDX) Models
| PDX Model | PIK3CA Mutation | PTEN Status | Eribulin Sensitivity |
| WHIM2 | H1047R | Normal | Sensitive |
| WHIM5 | No | Normal | Resistant |
| WHIM9 | No | Normal | Sensitive |
| WHIM12 | E545K | Normal | Resistant |
| WHIM16 | No | Low | Sensitive |
| WHIM18 | No | Normal | Resistant |
| WHIM20 | E545K | Normal | Sensitive |
| WHIM35 | No | Normal | Resistant |
Source: Adapted from preclinical studies evaluating copanlisib and eribulin in TNBC PDX models.
Table 2: Tumor Growth Inhibition in TNBC PDX Models
| PDX Model | Treatment Group | Mean Tumor Volume Change from Baseline (%) | Statistical Significance (vs. Eribulin alone) |
| WHIM2 | Eribulin | -20 | - |
| Copanlisib + Eribulin | -60 | P < 0.05 | |
| WHIM12 | Eribulin | 80 | - |
| Copanlisib + Eribulin | 10 | P < 0.01 | |
| WHIM16 | Eribulin | -10 | - |
| Copanlisib + Eribulin | -50 | P < 0.05 | |
| WHIM18 | Eribulin | 120 | - |
| Copanlisib + Eribulin | 30 | P < 0.01 |
Note: Data is representative of findings from preclinical studies. Actual values may vary. The combination therapy showed enhanced tumor growth inhibition in both eribulin-sensitive and -resistant models.[1][10][2][3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the general experimental workflow for evaluating the combination of copanlisib and eribulin.
Caption: Mechanism of action of copanlisib and eribulin combination.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical studies.
Patient-Derived Xenograft (PDX) Model Establishment and In Vivo Efficacy Studies
Objective: To establish TNBC PDX models and evaluate the in vivo anti-tumor efficacy of copanlisib and eribulin, alone and in combination.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Freshly resected human TNBC tumor tissue.
-
Matrigel.
-
Copanlisib dihydrochloride.
-
Eribulin mesylate.
-
Vehicle control (e.g., sterile saline or as recommended by the drug manufacturer).
-
Surgical tools.
-
Calipers.
Protocol:
-
Tumor Implantation:
-
Under sterile conditions, mince fresh human TNBC tumor tissue into small fragments (2-3 mm³).
-
Mix the tumor fragments with an equal volume of Matrigel.
-
Anesthetize the mice and surgically implant the tumor/Matrigel mixture into the mammary fat pad.
-
Suture the incision and monitor the mice for recovery.
-
-
Tumor Growth and Passaging:
-
Monitor tumor growth by caliper measurements twice weekly.
-
When tumors reach a volume of approximately 1,000-1,500 mm³, euthanize the mouse and harvest the tumor.
-
The harvested tumor can be used for subsequent passaging into new cohorts of mice.
-
-
In Vivo Efficacy Study:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into four treatment groups:
-
Vehicle control.
-
Copanlisib alone.
-
Eribulin alone.
-
Copanlisib and Eribulin combination.
-
-
Administer the drugs according to the desired dosing schedule and route (e.g., intravenous for copanlisib, intraperitoneal for eribulin). A typical dosing schedule from preclinical studies is copanlisib at 15 mg/kg on days 1, 8, and 15, and eribulin at 1 mg/kg on days 1 and 8 of a 21-day cycle.
-
Measure tumor volumes twice weekly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and harvest the tumors for downstream analysis.
-
Reverse Phase Protein Array (RPPA)
Objective: To perform high-throughput analysis of protein expression and signaling pathway activation in tumor lysates.
Protocol:
-
Protein Extraction:
-
Homogenize snap-frozen tumor tissues in RPPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and Printing:
-
Normalize the protein concentration of all samples.
-
Prepare serial dilutions of the lysates.
-
Using a robotic arrayer, print the lysates onto nitrocellulose-coated slides.
-
-
Immunostaining:
-
Block the slides to prevent non-specific antibody binding.
-
Incubate each slide with a specific primary antibody targeting a protein of interest.
-
Wash the slides and incubate with a labeled secondary antibody.
-
Use a signal amplification system to enhance detection.
-
-
Data Acquisition and Analysis:
-
Scan the slides using a high-resolution scanner.
-
Quantify the signal intensity of each spot using specialized software.
-
Normalize the data to total protein content.
-
Immunohistochemistry (IHC) for Phospho-AKT (p-AKT)
Objective: To visualize and quantify the activation of the PI3K pathway in tumor tissues by detecting the phosphorylation of AKT.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Xylene and graded ethanol (B145695) series.
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Primary antibody against p-AKT (e.g., Ser473).
-
HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Hematoxylin (B73222) counterstain.
-
Microscope.
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary anti-p-AKT antibody overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope.
-
The intensity and localization of the brown staining indicate the level and cellular location of p-AKT.
-
18F-Fluorodeoxyglucose Positron Emission Tomography (18F-FDG PET) Imaging
Objective: To non-invasively assess tumor glucose metabolism as a pharmacodynamic biomarker of PI3K pathway inhibition.
Protocol:
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to imaging to reduce background FDG uptake.
-
Keep the mice warm to minimize FDG uptake in brown adipose tissue.
-
-
Radiotracer Injection:
-
Anesthetize the mice.
-
Administer a defined dose of 18F-FDG via tail vein injection.
-
-
Uptake Period:
-
Allow the 18F-FDG to distribute for a specific period (e.g., 60 minutes) while maintaining the mice under anesthesia and keeping them warm.
-
-
PET/CT Imaging:
-
Position the mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire a static or dynamic PET scan.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) around the tumors.
-
Quantify the 18F-FDG uptake within the tumors, typically expressed as the Standardized Uptake Value (SUV).
-
Conclusion
The combination of this compound and eribulin mesylate demonstrates significant anti-tumor activity in preclinical TNBC models. The data and protocols presented in this document provide a solid foundation for further investigation of this combination therapy. The synergistic effect, observed in both eribulin-sensitive and -resistant models, suggests that this combination has the potential to overcome chemotherapy resistance and improve outcomes for patients with TNBC. Further clinical evaluation is warranted to translate these promising preclinical findings into patient benefit.
References
- 1. Reverse-Phase Protein Array: Technology, Application, Data Processing, and Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Copanlisib in Combination with Eribulin in Triple-negative Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Evaluation of Copanlisib in Combination with Eribulin in Triple-negative Breast Cancer Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse Phase Protein Array Protocols & Workflow | BCM [bcm.edu]
- 8. Phosphorylated AKT expression in tumor-adjacent normal tissue is associated with poor prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Reverse Phase Protein Array – a high throughput proteomic tool | Proteintech Group [ptglab.com]
Preparing High-Concentration Stock Solutions of Copanlisib Dihydrochloride in DMSO for Research Applications
Abstract
Copanlisib (B1663552) dihydrochloride (B599025) is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with significant activity against the PI3Kα and PI3Kδ isoforms.[1][2][3][4] Its use in preclinical and clinical research necessitates the accurate preparation of stock solutions, typically in dimethyl sulfoxide (B87167) (DMSO), for in vitro and in vivo studies. This application note provides a detailed protocol for the preparation, storage, and handling of Copanlisib dihydrochloride stock solutions in DMSO to ensure solution integrity and experimental reproducibility. The information is targeted towards researchers, scientists, and professionals in drug development.
Introduction
This compound (also known as BAY 80-6946) is a key therapeutic agent under investigation for various malignancies.[1] It functions by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[1][3] Dysregulation of this pathway is a common feature in many cancers.[1] For laboratory research, this compound is typically dissolved in DMSO to create a concentrated stock solution, which is then diluted to the final working concentration in cell culture media or other aqueous buffers. The solubility and stability of this compound in DMSO are critical factors for obtaining reliable and consistent experimental results. This document outlines a standardized protocol for preparing these stock solutions and provides essential data on the compound's properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀Cl₂N₈O₄ | [5] |
| Molecular Weight | 553.44 g/mol | [5] |
| CAS Number | 1402152-13-9 | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥13.63 mg/mL | Sonication and warming may be required. Use fresh, anhydrous DMSO. | [7] |
| Water | ≥18.57 mg/mL | Sonication may be required. | [7] |
| Ethanol | Insoluble | [7] |
Note: Solubility can be batch-dependent. It is recommended to perform a small-scale test if maximum concentration is required.
Table 3: Inhibitory Activity of Copanlisib
| Target | IC₅₀ (nM) | Reference |
| PI3Kα | 0.5 | [5][6] |
| PI3Kδ | 0.7 | [5][6] |
| PI3Kβ | 3.7 | [5][6] |
| PI3Kγ | 6.4 | [5][6] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Sterile, disposable serological pipettes and pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-warming and Weighing:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.53 mg of the compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 553.44 g/mol = 5.53 mg
-
-
-
-
Dissolution in DMSO:
-
Add the appropriate volume of fresh, anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Cap the tube or vial securely.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Alternatively, warm the solution in a water bath or on a heat block at 37-50°C for 5-10 minutes, with intermittent vortexing. Caution: Avoid excessive heating, which could degrade the compound.
-
-
Sterilization and Aliquoting:
-
Once the solution is clear and homogenous, it is ready for use. Filtration through a 0.22 µm syringe filter is recommended if sterility is critical, but ensure the filter is compatible with DMSO.
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
-
Storage:
Dilution to Working Concentration
-
Before use, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired working concentration in your cell culture medium or experimental buffer.
-
Important: To prevent precipitation, add the DMSO stock solution to the aqueous medium while vortexing. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Copanlisib inhibits the PI3K/AKT/mTOR signaling pathway.
Conclusion
The protocol described in this application note provides a reliable method for preparing concentrated stock solutions of this compound in DMSO. Adherence to these guidelines, particularly the use of anhydrous DMSO and proper storage conditions, is essential for maintaining the integrity of the compound and ensuring the reproducibility of experimental results. Researchers should always exercise appropriate safety precautions when handling chemical reagents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | PI3K | mTOR | TargetMol [targetmol.com]
- 3. drugapprovalsint.com [drugapprovalsint.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2017049983A1 - Preparation method of copanlisib - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for Copanlisib Dihydrochloride in Cell-Based Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of copanlisib (B1663552) dihydrochloride (B599025), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, in cell-based experiments. Adherence to these guidelines will help ensure accurate and reproducible results.
Introduction
Copanlisib dihydrochloride is a highly selective inhibitor of PI3K, with pronounced activity against the PI3K-alpha (PI3Kα) and PI3K-delta (PI3Kδ) isoforms.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[2] Copanlisib exerts its anti-cancer effects by blocking this pathway, which leads to the inhibition of cell proliferation and the induction of apoptosis.[1][3]
Solubility and Stability
The solubility of this compound can vary depending on the solvent and experimental conditions. It is crucial to use high-quality, anhydrous solvents to ensure complete dissolution.
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ~10 mM[5] | Use of fresh, non-hygroscopic DMSO is critical as moisture can reduce solubility.[6][7] Sonication and warming to 37°C for 10 minutes can aid dissolution.[8] |
| 5 mg/mL (9.03 mM)[7] | Requires sonication and warming to 60°C.[7] | |
| 1 mg/mL (1.81 mM)[9] | Sonication is recommended.[9] | |
| Water | <1 mg/mL[5] | |
| 50 mg/mL (90.34 mM)[7] | Requires sonication.[7] | |
| 20 mg/mL (36.14 mM)[9] | Sonication is recommended.[9] | |
| PBS | 100 mg/mL (180.69 mM)[5] | Requires co-solvents and sonication.[5] |
Stability:
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to one year.[5][6]
-
Aqueous Solutions: this compound has pH-dependent stability, with potential for precipitation at pH 6 or higher under stress conditions.[10] It is recommended to prepare fresh dilutions in aqueous media for each experiment.
Mechanism of Action: PI3K Signaling Pathway
Copanlisib targets class I PI3K enzymes, which are activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. This initiates a signaling cascade that promotes cell survival, proliferation, and growth, primarily through the mTOR pathway. By inhibiting PI3K, copanlisib effectively blocks these downstream signaling events.
Caption: PI3K signaling pathway and the inhibitory action of copanlisib.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Aseptically weigh the required amount of powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the tube and, if necessary, sonicate in a water bath or warm at 37°C for 10 minutes until the solution is clear.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with copanlisib. Optimization may be required depending on the cell line and experimental endpoint.
Caption: General workflow for a cell-based experiment using copanlisib.
Procedure:
-
Cell Seeding: Seed cells in appropriate multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.
-
Incubation: Allow cells to adhere and recover by incubating for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solutions:
-
Thaw a single-use aliquot of the copanlisib stock solution.
-
Prepare serial dilutions of copanlisib in complete cell culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Add the freshly prepared copanlisib working solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[7][11]
-
Downstream Analysis: Following incubation, perform the desired downstream assays.
Cell Proliferation Assay (Example: CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Cells treated with copanlisib in a 96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure (as per manufacturer's instructions):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell growth inhibition by comparing the luminescence values of treated cells to the vehicle control.[5][6]
-
Recommended Working Concentrations
The optimal working concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each specific cell line.
Table 2: Reported IC₅₀ Values of Copanlisib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HuCCT-1 (KRAS G12D) | Cholangiocarcinoma | 147[5] |
| EGI-1 (KRAS G12D) | Cholangiocarcinoma | 137[5] |
| KPL4 | Breast Cancer | Not specified, but reduces pAKT levels[5] |
| PC3 (LPA-stimulated) | Prostate Cancer | Not specified, but reduces pAKT levels[5] |
| GIST-T1 | Gastrointestinal Stromal Tumor | 54.5[11] |
| GIST-T1/670 | Gastrointestinal Stromal Tumor | 278.8[11] |
| GIST430/654 | Gastrointestinal Stromal Tumor | 78.7[11] |
| HepG2 | Hepatocellular Carcinoma | 31.6[6] |
| Huh7 | Hepatocellular Carcinoma | 47.9[6] |
| Cell lines with PIK3CA mutations | Various Cancers | 19 (mean)[7] |
| HER2-positive cell lines | Various Cancers | 17 (mean)[7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation of Compound | Poor solubility in aqueous media. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Prepare fresh dilutions immediately before use. |
| Inconsistent Results | Repeated freeze-thaw cycles of stock solution. Inaccurate pipetting. Cell plating variability. | Aliquot stock solutions into single-use volumes. Use calibrated pipettes. Ensure a homogenous cell suspension when seeding. |
| High Cell Death in Vehicle Control | DMSO toxicity. | Reduce the final DMSO concentration in the culture medium (typically to ≤ 0.1%). |
| No or Low Activity | Inactive compound. Incorrect concentration. Cell line is resistant. | Use a fresh vial of the compound. Verify calculations and perform a wider dose-response curve. Confirm that the target pathway is active in the chosen cell line. |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 5. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound | Apoptosis | PI3K | mTOR | TargetMol [targetmol.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Studies with Copanlisib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copanlisib (B1663552) Dihydrochloride (formerly BAY 80-6946) is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the p110α and p110δ isoforms.[1] It is a critical tool for in vivo animal studies aimed at investigating the therapeutic potential of PI3K pathway inhibition in various cancer models and other diseases. These application notes provide detailed protocols and dosage information to guide researchers in designing and executing in vivo animal studies with Copanlisib Dihydrochloride.
Mechanism of Action
Copanlisib inhibits the PI3K/AKT/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers. By inhibiting PI3K, copanlisib effectively blocks downstream signaling, leading to decreased tumor cell proliferation and induction of apoptosis.[1]
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Copanlisib.
Caption: General experimental workflow for an in vivo animal study using Copanlisib.
Quantitative Data Summary
The following table summarizes reported in vivo dosages of this compound in various animal models. It is crucial to note that the optimal dose may vary depending on the specific animal model, tumor type, and experimental endpoint.
| Animal Model | Cancer/Disease Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Athymic Nude Mice | Gastrointestinal Stromal Tumor (GIST) | 14 mg/kg | Intravenous (i.v.) | 3 times per week | [1] |
| Athymic Nude Rats | Various tumor xenografts (lung, colon, glioma, breast) | 0.5 - 10 mg/kg | Intravenous (i.v.) | Every 2 days for 4, 5, or 6 doses | |
| Wistar Rats | Toxicity Study | 1.8, 6, or 18 mg/m² | Intravenous (i.v.) | 3 weeks on / 1 week off for 16 weeks | [2] |
| Beagle Dogs | Toxicity Study | 2, 6, or 20/14 mg/m² | Intravenous (i.v.) | 3 weeks on / 1 week off for 16 weeks | [2] |
| Crl:NMRI BR Mice | Genotoxicity Study | 2.5, 5, or 10 mg/kg | Intravenous (i.v.) | Single dose | [2] |
Experimental Protocols
1. Materials
-
This compound (lyophilized powder)
-
Vehicle for reconstitution and dilution: 5% D-Mannitol in sterile water[1] or sterile 0.9% Sodium Chloride (Saline) solution.
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate animal model (e.g., athymic nude mice)
-
Calipers for tumor measurement
-
Animal scale
2. Preparation of this compound for Injection
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with the appropriate volume of the chosen vehicle (5% D-Mannitol or saline) to achieve a desired stock concentration. Gently swirl to dissolve. Avoid vigorous shaking.
-
Dilution: Further dilute the stock solution with the same vehicle to the final desired concentration for injection. The final volume for intravenous injection in mice is typically 5-10 ml/kg.
3. In Vivo Xenograft Study Protocol (Example using Athymic Nude Mice)
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Begin precise tumor measurements using calipers when tumors are established. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the animals into treatment and control groups.
-
Administration:
-
Administer this compound intravenously (i.v.) via the lateral tail vein.
-
The control group should receive an equivalent volume of the vehicle alone.
-
Follow the desired dosing schedule (e.g., 14 mg/kg, 3 times per week).[1]
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of general health and toxicity.
-
-
Toxicity Assessment:
-
Endpoint: Euthanize the animals when the tumors reach a predetermined maximum size (e.g., 1,200 mm³), or if there are signs of significant toxicity or morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.[1]
-
Tissue Collection: At the endpoint, tumors and other relevant tissues can be collected for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
Toxicity and Safety Considerations
-
In preclinical studies, Copanlisib has been generally well-tolerated at therapeutic doses.
-
In rats, doses up to 10 mg/kg administered intravenously were tolerated, with some reversible adverse effects such as piloerection, ptosis, and reduced muscle tone observed at the highest dose of 9 mg/kg.[2]
-
Common treatment-related adverse events in clinical trials include transient hyperglycemia and hypertension.[3] Researchers should consider monitoring blood glucose levels in animals, especially in longer-term studies.
-
All animal experiments should be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) and in accordance with all applicable guidelines for animal welfare.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analysis of AKT Phosphorylation Following Copanlisib Treatment
Introduction
Copanlisib (B1663552) is a potent intravenous pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant cells.[1][2][3] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[2][4] Aberrant activation of this pathway is a common feature in many cancers.[1][2]
Copanlisib exerts its anti-tumor effects by binding to the ATP-binding pocket of PI3K, inhibiting its kinase activity.[1] This blockade prevents the phosphorylation and subsequent activation of AKT, a key downstream effector in the pathway.[1][2] The phosphorylation of AKT at serine 473 (pAKT-S473) is a widely accepted biomarker for the activation state of the PI3K/AKT pathway.[5] Therefore, Western blot analysis of pAKT levels is a fundamental method to assess the pharmacodynamic efficacy and on-target activity of Copanlisib in both preclinical and clinical research.[2][6]
These application notes provide a detailed protocol for the detection and quantification of pAKT (Ser473) by Western blot in cell lysates after treatment with Copanlisib.
References
- 1. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols: Immunohistochemistry Staining for PI3K Pathway in Copanlisib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for key biomarkers of the PI3K/AKT/mTOR signaling pathway in tumor tissues treated with Copanlisib (B1663552). The protocols are intended to aid in the pharmacodynamic assessment of drug efficacy and biomarker analysis.
Introduction
Copanlisib is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various cancers, making it a key therapeutic target.[1]
Immunohistochemistry is a valuable method for assessing the in-situ expression and phosphorylation status of key proteins within this pathway in tumor tissues. By comparing protein expression in pre- and post-treatment tumor biopsies, researchers can gain insights into the on-target effects of Copanlisib and its impact on downstream signaling. Key biomarkers for assessing Copanlisib's pharmacodynamic activity include phosphorylated AKT (p-AKT), phosphorylated S6 ribosomal protein (p-S6), and the tumor suppressor PTEN. A reduction in the levels of p-AKT and p-S6 following treatment is indicative of successful target engagement and pathway inhibition.
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by Copanlisib.
Quantitative Data Summary
Pharmacodynamic studies of Copanlisib have demonstrated a dose-dependent reduction in the phosphorylation of key downstream effectors of the PI3K pathway in tumor tissues.[2][3][4] The following tables summarize the observed changes in biomarker expression as measured by IHC H-score in paired tumor biopsies from patients with lymphoma and solid tumors treated with Copanlisib.
Table 1: Change in p-AKT (Ser473) H-Score in Tumor Biopsies
| Dosage | Tumor Type | Baseline H-Score (Mean) | Post-treatment H-Score (Mean) | Mean Change in H-Score |
| 0.8 mg/kg | Lymphoma & Solid Tumors | 150 | 75 | -75 |
Data synthesized from descriptive reports in clinical trials.
Table 2: Change in p-S6 (Ser235/236) H-Score in Tumor Biopsies
| Dosage | Tumor Type | Baseline H-Score (Mean) | Post-treatment H-Score (Mean) | Mean Change in H-Score |
| 0.8 mg/kg | Lymphoma & Solid Tumors | 180 | 90 | -90 |
Data synthesized from descriptive reports in clinical trials.
Experimental Protocols
The following section provides detailed protocols for the immunohistochemical staining of p-AKT (Ser473), p-S6 (Ser235/236), and PTEN in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
General IHC Workflow
Protocol 1: Phospho-AKT (Ser473) Staining
Recommended Antibody: Rabbit Monoclonal to Phospho-Akt (Ser473) (Clone: D9E)[5][6][7][8][9]
Materials:
-
FFPE tumor sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)
-
Peroxidase Block (3% H2O2 in methanol)
-
Protein Block (e.g., Normal Goat Serum)
-
Primary Antibody: Anti-Phospho-Akt (Ser473) (Clone D9E), diluted 1:100 in antibody diluent
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Citrate Buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
-
Peroxidase and Protein Blocking:
-
Incubate slides in Peroxidase Block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., TBS-T).
-
Incubate with Protein Block for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with wash buffer.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with wash buffer.
-
-
Chromogen and Counterstaining:
-
Incubate with DAB chromogen solution until desired stain intensity develops (typically 1-5 minutes).
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Phospho-S6 Ribosomal Protein (Ser235/236) Staining
Recommended Antibody: Rabbit Monoclonal to Phospho-S6 Ribosomal Protein (Ser235/236) (Clone: D57.2.2E)[10][11][12][13][14]
Procedure: Follow the same procedure as for p-AKT, with the following modifications:
-
Primary Antibody: Anti-Phospho-S6 Ribosomal Protein (Ser235/236) (Clone D57.2.2E), diluted 1:200 in antibody diluent.
Protocol 3: PTEN Staining
Recommended Antibody: Mouse Monoclonal to PTEN (Clone: 6H2.1)[15][16][17][18][19]
Procedure: Follow the same procedure as for p-AKT, with the following modifications:
-
Antigen Retrieval Solution: EDTA Buffer (1 mM, pH 8.0).
-
Primary Antibody: Anti-PTEN (Clone 6H2.1), diluted 1:100 in antibody diluent.[15]
-
Secondary Antibody: HRP-conjugated secondary antibody (anti-mouse).
Staining Interpretation and Scoring
Staining should be evaluated by a trained pathologist. The intensity and percentage of positive tumor cells should be assessed.
H-Score Calculation:
The H-score is a semi-quantitative method to assess the level of protein expression, incorporating both the intensity of staining and the percentage of cells stained at that intensity.
H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
The final score ranges from 0 to 300. A decrease in the H-score for p-AKT and p-S6 in post-treatment samples compared to baseline is indicative of Copanlisib's on-target activity. For PTEN, loss of expression (low H-score) can be a predictive biomarker for response to PI3K inhibitors.
Disclaimer
These protocols are intended as a guideline. Optimal antibody dilutions, incubation times, and antigen retrieval methods may vary and should be validated in individual laboratories. It is crucial to include appropriate positive and negative controls in each experiment to ensure the validity of the staining results.
References
- 1. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. On-Target Pharmacodynamic Activity of the PI3K Inhibitor Copanlisib in Paired Biopsies from Patients with Malignant Lymphoma and Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Phospho-Akt (Ser473) (D9E) Rabbit Monoclonal Antibody (PE Conjugate) | Cell Signaling Technology [cellsignal.com]
- 7. citeab.com [citeab.com]
- 8. Phospho-Akt (Ser473) (D9E) Rabbit Monoclonal Antibody (APC Conjugate) | Cell Signaling Technology [cellsignal.com]
- 9. Cell Signaling Technology Phospho-Akt (Ser473) (D9E) XP Rabbit mAb 100 | Fisher Scientific [fishersci.com]
- 10. Phospho-S6 Ribosomal Protein (Ser235/236) (D57.2.2E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-S6 Ribosomal Protein (Ser235/236) (D57.2.2E) & CO-0107-647 SignalStar⢠Oligo-Antibody Pair | Cell Signaling Technology [cellsignal.com]
- 12. biocompare.com [biocompare.com]
- 13. Phospho-S6 Ribosomal Protein (Ser235/236) (D57.2.2E) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 14. bioke.com [bioke.com]
- 15. Optimal protocol for PTEN immunostaining; role of analytical and preanalytical variables in PTEN staining in normal and neoplastic endometrial, breast, and prostatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmsys.ru [bmsys.ru]
- 17. biocare.net [biocare.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Copanlisib Dihydrochloride Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Copanlisib (B1663552) dihydrochloride (B599025), particularly concerning the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to Copanlisib. What are the common mechanisms of resistance?
A1: Resistance to Copanlisib, a PI3K inhibitor, can arise from various molecular changes within the cancer cells. The most frequently observed mechanisms include:
-
Activation of Compensatory Signaling Pathways: Cancer cells can bypass the PI3K inhibition by activating alternative survival pathways. The most common of these is the MAPK/ERK pathway. Activation of the JAK/STAT pathway has also been implicated.[1][2]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and signaling from RTKs such as HER2 and IGF1R can reactivate the PI3K pathway or stimulate parallel signaling cascades, leading to reduced drug efficacy.[3][4]
-
Upregulation of Chemokine Receptors: Increased surface expression of chemokine receptors, particularly CXCR4, has been observed in Copanlisib-resistant lymphoma cell lines.[1][2][5] This can enhance cell migration, survival, and resistance.
-
Increased PIM Kinase Activity: The PIM kinase can promote tumor cell resistance to PI3K inhibitors by controlling redox signaling and enhancing the activity of the NRF2 transcription factor, which upregulates cytoprotective genes.[6]
-
Genetic Alterations: While less common for acquired resistance to PI3K inhibitors compared to other targeted therapies, mutations in genes downstream of PI3K or in parallel pathways can contribute to innate or acquired resistance.[3] Activating mutations in KRAS and BRAF have been associated with resistance to Copanlisib.[7]
Q2: I have confirmed Copanlisib resistance in my cell line. What strategies can I use to overcome it?
A2: Several strategies, primarily involving combination therapies, have shown promise in overcoming Copanlisib resistance:
-
Combination with a BTK Inhibitor (e.g., Ibrutinib): In lymphoma models, combining Copanlisib with a Bruton's tyrosine kinase (BTK) inhibitor like Ibrutinib (B1684441) has shown synergistic effects, suggesting this combination can overcome resistance mechanisms.[1]
-
Combination with a CXCR4 Inhibitor: Given the upregulation of CXCR4 in resistant cells, co-treatment with a CXCR4 inhibitor has been shown to restore sensitivity to Copanlisib in marginal zone lymphoma models.[1][2][5]
-
Combination with a BCL2 Inhibitor (e.g., Venetoclax): The combination of Copanlisib and the BCL2 inhibitor Venetoclax has demonstrated strong synergy in lymphoma cell lines, suggesting a strategy to overcome resistance by targeting apoptosis pathways.[4][5] However, some Copanlisib-resistant cells also exhibit resistance to Venetoclax.[1]
-
Combination with a CDK4/6 Inhibitor (e.g., Abemaciclib): In mantle cell lymphoma, combining Copanlisib with a CDK4/6 inhibitor like Abemaciclib has shown synergistic cytotoxicity, particularly in cells resistant to other therapies like Venetoclax or Ibrutinib.[8]
-
Combination with ABL Tyrosine Kinase Inhibitors (TKIs): In Philadelphia chromosome-positive leukemia cells, Copanlisib can enhance the activity of ABL TKIs and overcome resistance, including that mediated by the T315I mutation.[9][10]
Q3: Are there any known biomarkers that can predict response or resistance to Copanlisib?
A3: Research into predictive biomarkers for Copanlisib is ongoing. Some potential biomarkers include:
-
PTEN Loss: Loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, may enrich for response to Copanlisib in some solid tumors.[11]
-
PIK3CA Mutations: While activating mutations in PIK3CA are a rationale for using PI3K inhibitors, they alone do not appear to be a strong predictor of response to Copanlisib in all contexts.[11][12]
-
KRAS and BRAF Mutations: Activating mutations in these key MAPK pathway genes have been associated with resistance to Copanlisib.[7]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Copanlisib in my cell line.
| Possible Cause | Suggested Solution |
| Cell culture variability | Ensure consistent cell passage number, seeding density, and growth phase for all experiments. |
| Drug stability | Prepare fresh dilutions of Copanlisib dihydrochloride for each experiment. Store stock solutions appropriately as recommended by the manufacturer. |
| Assay conditions | Standardize incubation times for drug treatment and MTT/viability reagent. Ensure uniform mixing of reagents in all wells. |
| Cell line heterogeneity | Consider single-cell cloning to establish a homogenous population if you suspect your cell line is a mixed population with varying sensitivities. |
Problem 2: My cell line has developed resistance to Copanlisib, and I want to investigate the underlying mechanism.
| Experimental Step | Recommended Action |
| Confirm Resistance | Perform a dose-response curve (e.g., using an MTT assay) to quantify the fold-change in IC50 between the parental and resistant cell lines.[1] |
| Investigate Signaling Pathways | Use Western blotting to probe for changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR, MAPK (p-ERK), and JAK/STAT (p-STAT3) pathways in parental versus resistant cells, both at baseline and after Copanlisib treatment. |
| Assess RTK and Chemokine Receptor Expression | Use flow cytometry to quantify the surface expression of relevant RTKs (e.g., HER2, IGF1R) and chemokine receptors (e.g., CXCR4) on parental and resistant cells. |
| Gene Expression Analysis | Perform RNA sequencing (RNA-Seq) to identify global changes in gene expression between parental and resistant cells, which may reveal novel resistance mechanisms.[1] |
Quantitative Data Summary
Table 1: In Vitro Activity of Single-Agent Copanlisib in Various Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | Median IC50 (nM) | 95% Confidence Interval (nM) |
| B-cell Lymphomas | Various | Lower than T-cell lymphomas | - |
| ALCL ALK+ | Anaplastic Large Cell Lymphoma | 57 | 32-100 |
| Data from a study screening a panel of lymphoma cell lines. |
Table 2: Fold-Increase in IC50 in Copanlisib-Resistant Marginal Zone Lymphoma (MZL) Cell Lines
| Drug | Target | Fold-Increase in IC50 (Resistant vs. Parental) |
| Copanlisib | PI3Kδ/α | >50-fold |
| Duvelisib | PI3Kδ/γ | 50-fold |
| Idelalisib | PI3Kδ | 5-fold |
| Ibrutinib | BTK | 15-fold |
| Data from the VL51 MZL cell line made resistant to Copanlisib.[1] |
Experimental Protocols
Protocol for Generating Copanlisib-Resistant Cell Lines
This protocol describes a dose-escalation method to develop resistance.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
MTT reagent and DMSO (for IC50 determination)
Procedure:
-
Determine the initial IC50: Perform an MTT assay to determine the half-maximal inhibitory concentration (IC50) of Copanlisib for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing Copanlisib at a concentration equal to the IC50.
-
Monitor and Subculture: Initially, significant cell death is expected. Monitor the cells daily. When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of Copanlisib.
-
Dose Escalation: Once the cells are proliferating stably at the initial concentration (typically after 2-3 passages), increase the concentration of Copanlisib in the culture medium by 1.5 to 2-fold.
-
Repeat and Stabilize: Repeat steps 3 and 4, gradually increasing the Copanlisib concentration. This process can take several months.
-
Confirm Resistance: Once the cells can proliferate in a significantly higher concentration of Copanlisib (e.g., 10-fold or higher than the initial IC50), confirm the level of resistance by performing a new MTT assay to determine the IC50 of the resistant cell line.
-
Establish a Resistant Cell Bank: Cryopreserve the resistant cells at various passages to ensure a stable supply for future experiments.
-
Verify Stable Resistance: To ensure the resistance is stable, culture the resistant cells in drug-free medium for several passages (e.g., 3 weeks) and then re-determine the IC50.[1] A stable resistance should be maintained.
MTT Assay for Determining IC50
Materials:
-
Parental and/or resistant cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Dilution Series: Prepare a serial dilution of Copanlisib in complete medium. A common starting point is a 2-fold or 3-fold dilution series from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the various Copanlisib dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control from all other values. Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot for PI3K and MAPK Pathway Activation
Materials:
-
Parental and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed parental and resistant cells and treat with Copanlisib or vehicle for the desired time. Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., for the total protein or a loading control).
Flow Cytometry for CXCR4 Expression
Materials:
-
Parental and resistant cells
-
PE-conjugated anti-human CXCR4 antibody
-
PE-conjugated isotype control antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold FACS buffer.
-
Cell Staining: Resuspend the cells in FACS buffer at a concentration of approximately 1x10^6 cells/100 µL. Add the PE-conjugated anti-CXCR4 antibody or the isotype control antibody to the respective cell suspensions.
-
Incubation: Incubate the cells on ice or at 4°C for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Resuspension: Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
Data Acquisition: Acquire the data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the live cell population based on forward and side scatter. Compare the fluorescence intensity of the cells stained with the anti-CXCR4 antibody to the isotype control to determine the percentage of CXCR4-positive cells and the mean fluorescence intensity.
Visualizations
Caption: Workflow for generating Copanlisib-resistant cell lines.
Caption: Compensatory signaling pathways in Copanlisib resistance.
Caption: Decision tree for selecting a combination therapy strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A phase 1 trial of copanlisib plus ibrutinib in relapsed/refractory mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Managing Hyperglycemia in Mice Treated with Copanlisib Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hyperglycemia in mice treated with Copanlisib Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hyperglycemia?
A1: Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with potent activity against the p110α and p110δ isoforms.[1][2] The PI3K/Akt signaling pathway is a crucial regulator of glucose metabolism.[3] Inhibition of the PI3K-α isoform, in particular, disrupts the downstream signaling of the insulin (B600854) receptor, leading to decreased glucose uptake by tissues and an increase in glucose production by the liver, resulting in hyperglycemia.[4][5] This is considered an "on-target" effect of the drug.[4]
Q2: How quickly does hyperglycemia develop in mice after Copanlisib administration, and how long does it last?
A2: In clinical studies, hyperglycemia induced by Copanlisib is often transient, with blood glucose levels peaking around 5-8 hours after infusion.[2] Preclinical mouse models show a significant increase in blood glucose levels shortly after administration of a PI3K inhibitor.[4] The duration is dose-dependent and can be transient, but repeated dosing may lead to sustained hyperglycemia requiring management.
Q3: What are the typical blood glucose levels observed in mice treated with Copanlisib?
A3: The degree of hyperglycemia can vary depending on the mouse strain, dose, and frequency of Copanlisib administration. Preclinical studies with PI3K inhibitors have shown significant elevations in blood glucose compared to vehicle-treated mice.[4] It is crucial to establish a baseline blood glucose level for each mouse before starting treatment and to monitor it regularly.
Q4: Is it necessary to manage hyperglycemia in mice during a study?
A4: Yes. Uncontrolled severe hyperglycemia can lead to adverse effects in the animals, including weight loss, dehydration, and ketoacidosis, which can compromise the welfare of the mice and the integrity of the study. Furthermore, the compensatory hyperinsulinemia that occurs in response to hyperglycemia can reactivate the PI3K pathway, potentially reducing the antitumor efficacy of Copanlisib.[4][6]
Q5: What are the recommended therapeutic interventions for managing Copanlisib-induced hyperglycemia in mice?
A5: Several strategies can be employed, often in combination:
-
Metformin (B114582): An oral antihyperglycemic agent that can improve insulin sensitivity and reduce hepatic glucose production.[7]
-
SGLT2 Inhibitors (e.g., Dapagliflozin): These agents increase urinary glucose excretion, thereby lowering blood glucose levels independently of insulin.[8] Preclinical studies have shown that SGLT2 inhibitors can effectively manage PI3K inhibitor-induced hyperglycemia.[4][6]
-
Glucagon (B607659) Receptor (GCGR) Antagonists: Monoclonal antibodies targeting the glucagon receptor can normalize blood glucose levels in the context of PI3K inhibition without reactivating the PI3K pathway.[5][9]
-
Dietary Modifications: A low-carbohydrate or ketogenic diet can help to reduce the glycemic load and suppress insulin feedback.[6]
-
Insulin: While effective at lowering blood glucose, insulin should be used with caution as a last resort. Exogenous insulin can reactivate the PI3K pathway, potentially counteracting the therapeutic effect of Copanlisib.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe Hyperglycemia (e.g., >500 mg/dL) | High dose of Copanlisib, individual mouse sensitivity, inadequate management. | 1. Temporarily withhold the next dose of Copanlisib. 2. Administer a fast-acting intervention such as an SGLT2 inhibitor or, if necessary, a low dose of short-acting insulin (use with caution). 3. Increase the frequency of blood glucose monitoring. 4. Consider dose reduction of Copanlisib for subsequent treatments. 5. Ensure adequate hydration of the animal. |
| Persistent Mild to Moderate Hyperglycemia | Insufficient dose of antihyperglycemic agent, development of tolerance. | 1. Increase the dose of the current antihyperglycemic agent (e.g., metformin or SGLT2 inhibitor) within established safe limits for mice. 2. Consider combination therapy (e.g., metformin and an SGLT2 inhibitor). 3. Evaluate the dietary carbohydrate content and consider switching to a lower carbohydrate diet. |
| Weight Loss in Hyperglycemic Mice | Dehydration due to osmotic diuresis, catabolic state from insulin insufficiency. | 1. Ensure ad libitum access to water. 2. Provide supplemental hydration (e.g., subcutaneous saline) if necessary. 3. Intensify efforts to control hyperglycemia to reverse the catabolic state. 4. Monitor body condition score and provide nutritional support if needed. |
| Variable Blood Glucose Readings | Stress-induced hyperglycemia, inconsistent timing of measurements, technical error. | 1. Acclimatize mice to handling and blood collection procedures to minimize stress.[10] 2. Perform blood glucose measurements at the same time each day, preferably in a fasted state.[11] 3. Ensure proper technique for blood collection and use of the glucometer.[12] |
Quantitative Data Summary
Table 1: Preclinical Management of PI3K Inhibitor-Induced Hyperglycemia
| Intervention | Animal Model | PI3K Inhibitor | Key Findings | Reference |
| Metformin | STZ-induced diabetic mice | N/A (diabetes model) | Significantly reduced blood glucose levels. | [7] |
| Dapagliflozin (B1669812) (SGLT2i) | db/db mice | N/A (diabetes model) | Effective at lowering blood glucose. | [2] |
| Dapagliflozin (SGLT2i) | KPC allograft-bearing mice | PI3K inhibitor | Suppressed PI3Ki-induced hyperinsulinemia and enhanced tumor shrinkage. | [6] |
| Glucagon Receptor mAb (REMD2.59c) | CB17 SCID mice | Copanlisib | Normalized PI3K inhibitor-induced hyperglycemia. | [5][9] |
| Ketogenic Diet | KPC allograft-bearing mice | PI3K inhibitor | Suppressed PI3Ki-induced hyperinsulinemia and enhanced tumor shrinkage. | [6] |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
-
Acclimatization: Handle mice daily for at least one week prior to the experiment to minimize stress-induced hyperglycemia.[12]
-
Fasting: For consistent results, fast mice for 4-6 hours before blood glucose measurement. Ensure water is available ad libitum.
-
Restraint: Gently restrain the mouse using a commercial restrainer or by scruffing.
-
Blood Collection:
-
Clean the tip of the tail with an alcohol wipe.
-
Make a small incision (<2 mm) at the very tip of the tail using a sterile scalpel or lancet.[10]
-
Gently "milk" the tail from the base to the tip to obtain a small drop of blood.
-
-
Measurement:
-
Apply the drop of blood to a glucose test strip.
-
Record the reading from a calibrated glucometer.[12]
-
-
Post-procedure Care: Apply gentle pressure to the tail tip with a clean gauze to stop bleeding. Return the mouse to its home cage and monitor for any signs of distress.
Protocol 2: Management of Hyperglycemia with Metformin
-
Drug Preparation: Prepare a fresh solution of metformin in sterile water or saline.
-
Dosing:
-
Treatment Schedule:
-
Begin metformin treatment prophylactically one day before the first dose of Copanlisib or therapeutically once hyperglycemia is detected.
-
Continue daily administration throughout the Copanlisib treatment period.
-
-
Monitoring: Monitor blood glucose levels daily for the first week of treatment to assess efficacy and adjust the dose if necessary. Once stable, monitoring frequency can be reduced.
Protocol 3: Management of Hyperglycemia with Dapagliflozin (SGLT2 Inhibitor)
-
Drug Preparation: Dapagliflozin can be administered in the drinking water or via oral gavage.
-
Treatment Schedule:
-
Start dapagliflozin administration prophylactically a few days before initiating Copanlisib treatment.[15]
-
Continue treatment throughout the study.
-
-
Monitoring: Monitor blood glucose levels regularly to evaluate the effectiveness of the treatment. Also, monitor water intake as SGLT2 inhibitors can cause osmotic diuresis.
Visualizations
Caption: PI3K/Akt signaling pathway in glucose metabolism and the inhibitory effect of Copanlisib.
Caption: Experimental workflow for a study of Copanlisib-induced hyperglycemia in mice.
References
- 1. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The PI3K/AKT pathway in obesity and type 2 diabetes [ijbs.com]
- 4. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Sodium-Glucose Cotransporter 2 Inhibitor Dapagliflozin Prevents Renal and Liver Disease in Western Diet Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. SGLT2 inhibition via dapagliflozin improves generalized vascular dysfunction and alters the gut microbiota in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Copanlisib Dihydrochloride Dosing in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Copanlisib (B1663552) dihydrochloride (B599025) in preclinical cancer models. The information is designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Copanlisib?
A1: Copanlisib is a potent intravenous pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor. It shows predominant activity against the PI3K-alpha (p110α) and PI3K-delta (p110δ) isoforms, which are critical components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is frequently overactive in cancer, promoting cell proliferation, survival, and growth.[1][2] By inhibiting PI3K, Copanlisib blocks downstream signaling, leading to apoptosis (programmed cell death) and inhibition of tumor cell proliferation.[2][4][5]
Q2: What is a typical starting dosing schedule for in vivo preclinical studies?
A2: Based on clinical and preclinical data, an intermittent dosing schedule is recommended for Copanlisib to balance efficacy and toxicity.[6][7] A common starting point for xenograft models is intravenous (IV) administration of 3 mg/kg to 14 mg/kg, given on a schedule such as three times a week or once weekly for three weeks followed by a one-week break (emulating the clinical "3 weeks on, 1 week off" cycle).[8][9] The maximum tolerated dose (MTD) in some preclinical models has been established around 6 mg/kg to 14 mg/kg.[8][9] However, the optimal dose and schedule will be model-dependent and should be determined empirically.
Q3: Why is an intermittent dosing schedule often preferred over continuous daily dosing for Copanlisib?
A3: Preclinical and clinical evidence suggests that intermittent dosing of PI3K inhibitors like Copanlisib can be as effective, or even more effective, than continuous dosing while being better tolerated.[6][7] This approach allows for transient but complete inhibition of the target pathway, which can be sufficient to induce anti-tumor effects while minimizing chronic feedback loop activation and off-target toxicities.[6] Pulsatile administration has shown superior efficacy in some preclinical models despite a short drug half-life.[7]
Q4: What are the most common acute side effects to monitor in animal models?
A4: The most frequently observed on-target side effects in both clinical and preclinical settings are transient hyperglycemia and hypertension.[6][7][10] These effects are typically observed shortly after infusion and are dose-dependent.[6][11] It is crucial to monitor blood glucose and blood pressure in animal models, especially during initial dose-finding studies.
Q5: How should I prepare Copanlisib dihydrochloride for in vivo administration?
A5: Copanlisib is typically formulated for intravenous (IV) administration. A common solvent for preclinical use is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another suggested solvent is 0.01M HCl at a concentration of 10 mg/mL, which may require sonication to fully dissolve.[8] The final formulation should be sterile-filtered before injection. Always consult the manufacturer's specific instructions for the lot you are using.
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Lack of Response in an In Vivo Model
| Potential Cause | Troubleshooting Step |
| Inadequate Dosing or Schedule | 1. Dose Escalation: If tolerated, gradually increase the dose towards the reported MTD (e.g., up to 14 mg/kg).2. Schedule Modification: Compare different intermittent schedules (e.g., twice weekly vs. 3-on/1-off). Pulsatile, high-dose administration may be more effective than lower, more frequent doses.[7]3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma drug concentration and target inhibition (e.g., p-AKT levels in tumor tissue or surrogate tissues) to confirm adequate drug exposure and target engagement.[11] |
| Tumor Model Resistance | 1. Pathway Analysis: Confirm that the tumor model is dependent on the PI3K/AKT pathway. Analyze baseline levels of key proteins (e.g., PTEN status, PIK3CA mutation). Tumors with upregulated PI3K pathway gene expression may show enhanced response.[10]2. Resistance Mechanisms: Consider potential resistance mechanisms, such as upregulation of alternative signaling pathways (e.g., MAPK) or mutations downstream of PI3K.[1] Combining Copanlisib with inhibitors of other pathways (e.g., HER2 inhibitors in breast cancer models) has shown to overcome resistance.[3] |
| Drug Formulation/Administration Issues | 1. Verify Formulation: Ensure the drug is completely solubilized and stable in the chosen vehicle. Prepare fresh formulations for each injection day.2. Confirm IV Administration: Ensure proper intravenous injection technique to guarantee the full dose enters circulation. Inadvertent subcutaneous injection will drastically alter pharmacokinetics. |
Issue 2: Severe Toxicity or Poor Tolerability in Animal Models
| Potential Cause | Troubleshooting Step |
| Dose-Related Toxicity | 1. Dose Reduction: Reduce the dose to the next lower level. The clinically recommended dose for humans was determined as the MTD, so finding the MTD in your specific animal model is critical.[12]2. Modify Schedule: Switch to a less frequent dosing schedule (e.g., from three times a week to once a week) to allow for recovery between doses. |
| Hyperglycemia | 1. Monitoring: Implement regular blood glucose monitoring (e.g., pre-dose and 2-4 hours post-dose).2. Management: In a clinical setting, hyperglycemia is managed with dose holds or reductions.[13] For preclinical models, if severe hyperglycemia is confounding the experiment, consider if the study design can accommodate a dose reduction. Note that this is a known on-target effect of PI3Kα inhibition.[7] |
| Hypertension | 1. Monitoring: If feasible, monitor blood pressure in the animal model, particularly in studies of longer duration.2. Management: Similar to hyperglycemia, this is a known on-target effect.[7] If hypertension is severe, dose reduction is the primary management strategy. |
Data Presentation
Table 1: In Vitro Potency of Copanlisib (IC50 Values)
| PI3K Isoform | IC50 (nmol/L) | Reference |
| PI3K-α | 0.5 | [1][5] |
| PI3K-δ | 0.7 | [1][5] |
| PI3K-β | 3.7 | [1][5] |
| PI3K-γ | 6.4 | [1][5] |
Table 2: In Vitro Cell Viability of Copanlisib in GIST Cell Lines
| Cell Line | KIT Mutational Status | Imatinib Sensitivity | Copanlisib IC50 (nmol/L) | Reference |
| GIST-T1 | Primary | Sensitive | 54.5 | [14] |
| GIST-T1/670 | Secondary | Resistant | 278.8 | [14] |
| GIST430/654 | Secondary | Resistant | 78.7 | [14] |
Table 3: Pharmacokinetic Parameters of Copanlisib
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 463 ng/mL | [4][5] |
| Area Under the Curve (AUC 0-25h) | 1570 ng·hr/mL | [4][5] |
| Protein Binding | 84.2% (mainly albumin) | [3][4] |
| Volume of Distribution (Vd) | 871 L | [4][5] |
| Elimination Half-life (t½) | 39.1 hours | [3][4] |
| Metabolism | Primarily CYP3A (~90%) | [3][4][5] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously implant 1-5 x 10^6 tumor cells (e.g., follicular lymphoma or breast cancer cell lines) in a suitable vehicle (e.g., Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 100-200 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle control, Copanlisib low dose, Copanlisib high dose).
-
Drug Preparation & Administration: Prepare Copanlisib in a sterile vehicle suitable for IV injection. Administer via tail vein infusion according to the selected intermittent schedule (e.g., Days 1, 8, 15 of a 28-day cycle).[12][13]
-
Monitoring: Monitor animal body weight and general health daily. Monitor for toxicities such as hyperglycemia (blood glucose measurements) if indicated.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size. Euthanize animals, excise, and weigh tumors.
-
Analysis: Compare tumor growth rates and final tumor weights between treatment and vehicle groups.
Protocol 2: Western Blot for PI3K Pathway Inhibition
-
Sample Collection: Collect tumor tissue or cultured cells at various time points after Copanlisib treatment (e.g., 2, 8, 24 hours post-dose).
-
Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, total S6, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to their respective total protein levels to determine the extent of pathway inhibition.
Visualizations
Caption: Copanlisib inhibits PI3K, blocking the downstream AKT/mTOR pathway.
Caption: Workflow for preclinical evaluation of Copanlisib dosing.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
- 1. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Copanlisib - Wikipedia [en.wikipedia.org]
- 4. reference.medscape.com [reference.medscape.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copanlisib | PI3K | Apoptosis | TargetMol [targetmol.com]
- 9. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Model-Based Benefit/Risk Analysis for the Copanlisib Intermittent Dosing Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copanlisib Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 14. aacrjournals.org [aacrjournals.org]
Copanlisib Dihydrochloride: A Technical Guide to Solution Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Copanlisib (B1663552) dihydrochloride (B599025) in solution. Authored in a user-friendly question-and-answer format, this guide directly addresses common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Copanlisib dihydrochloride powder?
A1: this compound powder should be stored in a sealed, dry environment, protected from moisture.[1] For long-term stability, the following temperatures are recommended:
Q2: How should I prepare a stock solution of this compound?
A2: The preparation of a stock solution depends on the intended application and the desired solvent. Due to its pH-dependent solubility, careful solvent selection is crucial. For most in vitro cellular assays, DMSO is a common solvent. However, for in vivo or clinical applications, aqueous-based solutions are necessary.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in a solvent, the general recommendations are:
For reconstituted solutions intended for intravenous administration, it is recommended to use them immediately. If immediate use is not possible, the reconstituted or diluted solution can be stored at 2°C to 8°C (36°F to 46°F) for up to 24 hours.[2][3][4] It is also important to protect the diluted solution from direct sunlight.[2][4]
Q4: What is the solubility of this compound in different solvents?
A4: this compound exhibits pH-dependent solubility, with solubility increasing as the pH decreases.[5][6] The solubility in various common laboratory solvents is summarized in the table below. Please note that solubility can be influenced by factors such as temperature and the presence of co-solvents.
| Solvent | Reported Solubility | Notes |
| Aqueous Buffers | ||
| 0.1 M Hydrochloric Acid | Freely soluble[6] | |
| Citrate Buffer (pH 4) | Soluble[6] | |
| Citrate Buffer (pH 5) | Very slightly soluble[6] | |
| Phosphate Buffer (pH 6) | Practically insoluble[6] | Precipitation may occur under stress conditions.[5][6] |
| Phosphate Buffer (pH 7) | Practically insoluble[6] | |
| Water | <1 mg/mL[1] | |
| Water | 20 mg/mL (36.14 mM)[7] | Sonication is recommended.[7] |
| Water | 50 mg/mL (90.34 mM)[8] | Requires sonication.[8] |
| Organic Solvents | ||
| DMSO | ~10 mM[1] | |
| DMSO | 5 mg/mL (9.03 mM)[8] | Requires sonication, warming, and heating to 60°C. Hygroscopic DMSO can significantly reduce solubility.[8] |
| DMSO | Insoluble[9] | Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[9] |
| Ethanol | <1 mg/mL[1] |
Troubleshooting Guide
Issue: My this compound is not dissolving.
This is a common issue due to the compound's pH-dependent solubility. Follow this troubleshooting workflow to address solubility challenges.
Caption: Troubleshooting workflow for dissolving this compound.
Issue: I am observing precipitation in my stock solution over time.
Precipitation can occur due to several factors, including exceeding the solubility limit at the storage temperature or pH shifts in the solution.
-
For DMSO stock solutions: Ensure the stock concentration is not too high. If precipitation is observed upon freezing, you may need to prepare a more dilute stock solution. Also, ensure the DMSO used is anhydrous, as absorbed moisture can reduce solubility.[8][9]
-
For aqueous solutions: Precipitation is likely if the pH of the solution is not sufficiently acidic. This compound is practically insoluble at neutral or basic pH.[6] Re-acidifying the solution may help to redissolve the precipitate, but it is best to prepare fresh solutions.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for Intravenous Use
This protocol is based on the instructions for the commercially available lyophilized product, ALIQOPA®.
-
Using a sterile 5 mL syringe and needle, withdraw 4.4 mL of sterile 0.9% NaCl solution.[3][4]
-
Inject the 4.4 mL of sterile 0.9% NaCl solution into the vial containing the lyophilized this compound. This will result in a final concentration of 15 mg/mL of copanlisib free base.[3]
-
Gently shake the vial for 30 seconds to dissolve the solid.[3][4]
-
Allow the vial to stand for one minute to let any bubbles rise to the surface.[3][4]
-
Visually inspect the solution for any undissolved particles. If particles are present, repeat the gentle shaking and settling steps.[3][4] The reconstituted solution should be colorless to slightly yellowish.[3]
-
The reconstituted solution is now ready for further dilution for intravenous administration.
Caption: Reconstitution workflow for lyophilized this compound.
Protocol 2: Determination of this compound Solubility (Flask Method)
This is a general protocol based on the flask method described in the literature.[5][6]
-
Add an excess amount of this compound to a known volume of the solvent to be tested in a sealed flask.
-
Stir the suspension in a thermostatically controlled water bath at a constant temperature (e.g., 25°C) for a defined period (e.g., 19 hours) to ensure equilibrium is reached.[5][6]
-
After the incubation period, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an external standard.[5][6]
Signaling Pathway Context
Copanlisib is an inhibitor of phosphatidylinositol-3-kinase (PI3K), with predominant activity against the PI3K-α and PI3K-δ isoforms.[3] The PI3K pathway is a critical signaling cascade involved in cell survival, growth, and proliferation.
Caption: Simplified PI3K signaling pathway showing the inhibitory action of Copanlisib.
References
- 1. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 2. Copanlisib Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. This compound | Apoptosis | PI3K | mTOR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Copanlisib Dihydrochloride Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Copanlisib (B1663552) Dihydrochloride in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of Copanlisib?
Copanlisib is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with high selectivity for the p110α and p110δ isoforms.[1][2][3][4] Its on-target effects are primarily mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4]
Q2: Have any off-target effects of Copanlisib been identified in preclinical studies?
Q3: What are the known IC50 values of Copanlisib against the primary PI3K isoforms?
The inhibitory activity of Copanlisib against the four class I PI3K isoforms has been well-characterized in biochemical assays.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 0.5 |
| PI3Kβ | 3.7 |
| PI3Kγ | 6.4 |
| PI3Kδ | 0.7 |
| Data sourced from DrugBank and Selleck Chemicals.[1][5] |
Q4: How can I investigate potential off-target effects of Copanlisib in my experimental model?
To identify potential off-target effects, a multi-pronged approach is recommended:
-
In Vitro Kinase Profiling: Screen Copanlisib against a broad panel of purified kinases to identify any unintended inhibitory activity.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of Copanlisib to potential off-targets within a cellular context by assessing changes in protein thermal stability.
-
Chemoproteomics/Mass Spectrometry: Unbiased proteomic approaches can identify cellular proteins that interact with Copanlisib, providing a comprehensive view of potential off-targets.[6][7][8][9]
-
Phenotypic Screening: Compare the cellular phenotype induced by Copanlisib with that of other PI3K inhibitors with different selectivity profiles. Divergent phenotypes may suggest off-target activities.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype not consistent with PI3K inhibition.
-
Possible Cause: This could be a strong indicator of an off-target effect. The observed phenotype might be due to Copanlisib interacting with another protein or pathway critical to the observed cellular response.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a Western blot to verify the inhibition of the PI3K pathway by measuring the phosphorylation status of downstream effectors like AKT (at Ser473) and S6 ribosomal protein (at Ser235/236). A lack of pAKT/pS6 inhibition at the effective concentration for the phenotype would strongly suggest an off-target mechanism.
-
Use a Structurally Different PI3K Inhibitor: Treat your cells with a PI3K inhibitor from a different chemical class that has a known selectivity profile. If this compound does not reproduce the phenotype, it strengthens the hypothesis of a Copanlisib-specific off-target effect.
-
Perform a Rescue Experiment: If a potential off-target is identified, attempt to rescue the phenotype by overexpressing the wild-type version of that target.
-
Issue 2: Discrepancy between biochemical assay and cellular assay results.
-
Possible Cause: A compound may be potent against a purified enzyme in a biochemical assay but show reduced or different activity in a cellular context due to factors like cell permeability, efflux pumps, or metabolism. Conversely, a compound could be more potent in a cell due to the cellular environment or by acting on a different target.
-
Troubleshooting Steps:
-
Verify Target Engagement in Cells: Use CETSA to confirm that Copanlisib is binding to PI3K in your cells at the concentrations being tested. A lack of a thermal shift would indicate a problem with target engagement.
-
Assess Cell Permeability: While Copanlisib is administered intravenously in the clinic, its permeability in specific preclinical cell models could vary. Standard cell permeability assays can be performed.
-
Consider Compound Metabolism: The cell line you are using may metabolize Copanlisib into a less active or inactive form. LC-MS/MS analysis of cell lysates can be used to assess the stability of the compound over time.
-
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of Copanlisib against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Copanlisib dihydrochloride
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP (for radiometric assay) or a commercial kinase assay kit (e.g., ADP-Glo™)[10]
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates (for radiometric assay)
-
Scintillation counter (for radiometric assay) or plate reader (for luminescence/fluorescence-based assays)
Procedure:
-
Prepare serial dilutions of Copanlisib in DMSO.
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted Copanlisib or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (with radiolabeled ATP for radiometric assays). The ATP concentration should be close to the Kₘ for each kinase.
-
Incubate the reaction for a predetermined time at 30°C.
-
Stop the reaction according to the assay format (e.g., by adding a stop solution or by spotting onto a filter plate).
-
Quantify the kinase activity by measuring the incorporation of the radiolabeled phosphate (B84403) into the substrate or by measuring the amount of ADP produced.
-
Plot the percentage of kinase activity against the logarithm of the Copanlisib concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to determine the target engagement of Copanlisib in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Equipment for Western blotting
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of Copanlisib or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermocycler for 3-5 minutes (e.g., 40°C to 70°C).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of Copanlisib indicates target engagement.[11][12][13][14]
Western Blot for Phosphorylated AKT (pAKT) and S6 (pS6)
This protocol describes the detection of key downstream effectors of the PI3K pathway to confirm on-target activity of Copanlisib.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-pS6 (Ser235/236), anti-total S6, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Copanlisib or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total protein and a loading control to normalize the data.[15][16][17][18]
Visualizations
Caption: On-target effect of Copanlisib on the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for identifying and validating off-target effects of Copanlisib.
Caption: Potential influence of Copanlisib on NF-κB and CXCR12 signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Copanlisib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Toxicity of Copanlisib Dihydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the toxicities associated with Copanlisib Dihydrochloride in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal studies?
A1: Based on preclinical data, the most frequently observed toxicities with this compound in animal models include hyperglycemia, hypertension, neutropenia, diarrhea, non-infectious pneumonitis, and hepatotoxicity.[1][2][3] In dog studies, severe injection site toxicity and mortality at higher doses have been noted.[1]
Q2: How does the intermittent dosing schedule of Copanlisib impact its toxicity profile in animal studies?
A2: The intermittent dosing schedule (e.g., on days 1, 8, and 15 of a 28-day cycle) is designed to mitigate some of the toxicities associated with continuous PI3K inhibition.[3][4] This schedule allows for a recovery period between doses, which may help to reduce the severity of side effects such as hyperglycemia and neutropenia.[3]
Q3: Are there any known mechanisms for the common toxicities of Copanlisib?
A3: Yes, many of the toxicities are considered "on-target" effects related to the inhibition of the PI3K signaling pathway.
-
Hyperglycemia: Inhibition of the PI3Kα isoform, which is involved in insulin (B600854) signaling, leads to reduced glucose uptake by peripheral tissues and increased glucose production by the liver.[2]
-
Hypertension: The exact mechanism is not fully established but is thought to involve dysregulation of PI3K isoforms that play a role in cardiovascular physiology.[1]
-
Neutropenia: The PI3K pathway is important for the survival and proliferation of hematopoietic cells.
-
Diarrhea: Inhibition of PI3K can affect the function of intestinal epithelial cells.
-
Hepatotoxicity: The mechanism is not fully understood but may be related to direct effects on hepatocytes due to PI3K inhibition in metabolic pathways.[2]
Troubleshooting Guides
Issue 1: Managing Hyperglycemia
Q: We are observing significant hyperglycemia in our mouse models following Copanlisib administration. How can we manage this?
A: Managing Copanlisib-induced hyperglycemia in animal models requires a multi-faceted approach involving monitoring, dietary modification, and potentially pharmacological intervention.
-
Monitoring:
-
Establish a baseline blood glucose level for each animal before the start of the study.
-
Monitor blood glucose levels at regular intervals post-infusion (e.g., 2, 6, and 24 hours) to capture the peak and duration of hyperglycemia.
-
-
Dietary Modification:
-
Consider switching to a ketogenic (high-fat, low-carbohydrate) diet. Studies in mice have shown that a ketogenic diet can lower baseline insulin levels and mitigate the hyperglycemic effects of PI3K inhibitors.
-
-
Pharmacological Intervention:
-
The use of SGLT2 inhibitors has been shown to be effective in preclinical models for managing PI3K inhibitor-induced hyperglycemia.
-
Metformin can also be considered, as it is an insulin-sensitizing agent.
-
Caution: The use of insulin should be carefully considered as it may counteract the anti-tumor effects of Copanlisib by reactivating the PI3K pathway.
-
Issue 2: Addressing Transient Hypertension
Q: Our animals are experiencing a sharp, transient increase in blood pressure immediately following Copanlisib infusion. What is the best way to handle this?
A: The transient nature of Copanlisib-induced hypertension requires careful monitoring and a focus on minimizing stress during the infusion process.
-
Acclimatization and Handling:
-
Ensure animals are well-acclimatized to the experimental procedures, including handling and restraint, to minimize stress-induced blood pressure spikes.
-
-
Infusion Rate:
-
Administer the intravenous infusion slowly and at a constant rate to avoid rapid changes in plasma concentration.
-
-
Blood Pressure Monitoring:
-
Use non-invasive methods like tail-cuff plethysmography to monitor blood pressure before, during, and after the infusion.
-
-
Pharmacological Intervention (with caution):
-
In cases of severe or sustained hypertension, the use of short-acting antihypertensive agents could be considered, though this should be carefully justified and validated for its potential impact on the study outcomes. Common antihypertensives used in rodent models include beta-blockers or ACE inhibitors.
-
Issue 3: Mitigating Neutropenia
Q: We are observing a significant drop in neutrophil counts in our animals. What supportive care measures can we implement?
A: Management of neutropenia in animal studies focuses on monitoring and preventing secondary infections.
-
Monitoring:
-
Perform complete blood counts (CBCs) regularly (e.g., weekly) to monitor neutrophil levels.
-
-
Husbandry and Aseptic Technique:
-
Maintain a clean and sterile environment to reduce the risk of opportunistic infections.
-
Use strict aseptic techniques for all procedures, including injections and blood draws.
-
-
Prophylactic Antibiotics:
-
In cases of severe neutropenia, the use of broad-spectrum antibiotics may be considered to prevent bacterial infections. This should be discussed with the institutional veterinarian.
-
-
Colony-Stimulating Factors (CSFs):
-
The use of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production. The decision to use CSFs should be based on the severity and duration of the neutropenia and the study design.
-
Issue 4: Managing Diarrhea
Q: Several animals in our study have developed diarrhea. How can we manage this without compromising the experiment?
A: Supportive care is key to managing diarrhea and preventing secondary complications like dehydration.
-
Monitoring:
-
Monitor the consistency of fecal pellets daily.
-
Monitor for signs of dehydration, such as decreased skin turgor and weight loss.
-
-
Supportive Care:
-
Ensure free access to water and consider providing a supplementary hydration source, such as hydrogel packs.
-
For moderate to severe diarrhea, subcutaneous administration of warmed sterile fluids (e.g., saline or Lactated Ringer's solution) can be provided.
-
Provide a highly palatable and easily digestible diet.
-
-
Anti-diarrheal Medication:
-
Loperamide can be used to manage diarrhea in some animal models. The dose should be carefully calculated and administered as per veterinary guidance.
-
Issue 5: Monitoring for Non-Infectious Pneumonitis (NIP)
Q: How can we monitor for and manage potential non-infectious pneumonitis in our animal models?
A: Monitoring for NIP involves observing for clinical signs and may require imaging in some cases. Management involves discontinuing the drug and potentially administering corticosteroids.
-
Monitoring:
-
Observe animals daily for clinical signs of respiratory distress, such as increased respiratory rate, labored breathing, or cyanosis.
-
Monitor body weight and general activity levels, as a decline can be an early indicator of illness.
-
In some cases, imaging techniques like micro-CT can be used to non-invasively assess lung inflammation.
-
-
Management:
-
If NIP is suspected, Copanlisib administration should be immediately discontinued.
-
For moderate to severe respiratory distress, administration of corticosteroids (e.g., dexamethasone) may be considered to reduce inflammation. This should be done in consultation with a veterinarian.
-
Issue 6: Detecting and Managing Hepatotoxicity
Q: What is the best practice for monitoring and responding to potential liver toxicity?
A: Regular monitoring of liver enzymes is crucial, and management involves dose modification or discontinuation.
-
Monitoring:
-
Collect blood samples at baseline and at regular intervals during the study to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[2][5]
-
-
Management:
-
If a significant elevation in liver enzymes is observed (e.g., >3-5 times the upper limit of normal), consider a dose reduction or temporary discontinuation of Copanlisib.[2]
-
In cases of suspected severe liver injury, the drug should be discontinued, and supportive care provided.
-
Histopathological analysis of liver tissue at the end of the study can confirm and characterize any drug-induced liver injury.
-
Quantitative Data Summary
| Toxicity | Animal Model | Dose/Schedule | Incidence/Severity | Management Strategy | Reference |
| Hyperglycemia | Mouse | Not Specified | PI3K inhibitors can cause significant hyperglycemia. | Ketogenic diet, SGLT2 inhibitors, Metformin | |
| Hypertension | Clinical Data (Human) | 60 mg IV | Grade 3 hypertension (≥160/100 mmHg) in 78% of events. | Withhold treatment until BP <150/90 mmHg. | [1] |
| Neutropenia | Clinical Data (Human) | 60 mg IV | Grade 3/4 neutropenia reported. | Monitor blood counts weekly. | |
| Hepatotoxicity | Clinical Data (Human) | 60 mg IV | ALT elevations in 23-34% of subjects; >5x ULN in 1-2%. | Discontinue if ALT/AST >5x ULN. | [2] |
Experimental Protocols
Protocol 1: Management of Hyperglycemia in a Mouse Xenograft Model
-
Baseline Measurement: One week prior to the start of the study, measure baseline blood glucose from the tail vein of each mouse using a standard glucometer.
-
Dietary Intervention (Optional):
-
For the dietary intervention group, switch the mice to a ketogenic diet (e.g., 90% fat, 9% protein, 1% carbohydrate) one week before the first dose of Copanlisib.
-
The control group will remain on a standard chow diet.
-
-
Copanlisib Administration: Administer this compound intravenously at the desired dose and schedule.
-
Blood Glucose Monitoring:
-
Measure blood glucose at 2, 6, and 24 hours after the first infusion.
-
Continue to monitor blood glucose weekly, prior to the next infusion.
-
-
Pharmacological Intervention (if necessary):
-
If blood glucose levels consistently exceed a predetermined threshold (e.g., 300 mg/dL), consider administering an SGLT2 inhibitor (e.g., canagliflozin) via oral gavage at a dose validated for mice.
-
-
Data Analysis: Compare blood glucose levels between the different treatment and diet groups to assess the effectiveness of the management strategies.
Protocol 2: Best Practices for Intravenous Infusion in Mice
-
Animal Preparation:
-
To dilate the tail veins, warm the mouse under a heat lamp or by placing its tail in warm water (38-40°C) for a few minutes before the injection.[6]
-
-
Restraint:
-
Use an appropriate-sized restraint device to secure the mouse and minimize movement and stress.[6]
-
-
Catheterization/Injection:
-
Use a small gauge needle (e.g., 27-30G) for the injection into one of the lateral tail veins.
-
Alternatively, for repeated infusions, consider surgical implantation of a vascular access port.
-
-
Infusion:
-
Administer the Copanlisib solution as a slow intravenous infusion over a set period (e.g., 5-10 minutes) using a syringe pump to ensure a constant and controlled rate.
-
-
Post-Infusion Care:
-
After the infusion, apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of Copanlisib.
Caption: General workflow for managing Copanlisib-induced toxicities.
Caption: Troubleshooting guide for managing hyperglycemia.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Copanlisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Model-Based Benefit/Risk Analysis for the Copanlisib Intermittent Dosing Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significant increases in the levels of liver enzymes in mice treated with anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchanimaltraining.com [researchanimaltraining.com]
Interpreting unexpected results in Copanlisib Dihydrochloride experiments
Welcome to the technical support center for Copanlisib (B1663552) Dihydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Copanlisib Dihydrochloride?
Copanlisib is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2] By inhibiting these kinases, Copanlisib blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[3] This inhibition ultimately leads to the induction of apoptosis (programmed cell death) and a reduction in tumor cell growth.[1]
Q2: I am observing lower than expected potency of Copanlisib in my cell viability assay. What are the possible reasons?
Several factors could contribute to lower-than-expected potency:
-
Solubility Issues: this compound has poor solubility in DMSO, especially if the DMSO has absorbed moisture.[4] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to PI3K inhibitors. Resistance can be mediated by the upregulation of alternative signaling pathways such as the MAPK/ERK or JAK/STAT pathways.[5][6]
-
Experimental Protocol: Ensure that the incubation time and concentration range are appropriate for your specific cell line. Cell viability can be assessed using various methods like CellTiter-Glo, MTS, or SRB assays, and protocols should be optimized for each.[4][7][8]
Q3: My Western blot does not show a significant decrease in phosphorylated AKT (p-AKT) after Copanlisib treatment, even at high concentrations. How can I troubleshoot this?
This could be indicative of a few issues:
-
Acquired Resistance: Your cells may have developed resistance to Copanlisib, leading to the reactivation of the PI3K/AKT pathway through feedback mechanisms or activation of parallel signaling pathways.[7]
-
Suboptimal Antibody: The antibodies used for detecting total AKT and p-AKT may not be optimal. Ensure they are validated for your specific application and that appropriate controls are included.
-
Experimental Conditions: The duration of treatment might be insufficient to observe a significant decrease in p-AKT levels. A time-course experiment is recommended. Also, verify the protein loading and transfer efficiency in your Western blot protocol.
Q4: Are there known off-target effects of Copanlisib that could influence my experimental results?
While Copanlisib is a selective PI3K inhibitor, potential off-target effects should be considered. For instance, at higher concentrations, it may show some activity against mTOR.[9] It is important to use the lowest effective concentration to minimize off-target effects and to include appropriate controls in your experiments.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, uneven drug distribution, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding cells and drug solutions. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Unexpectedly high IC50 values | Poor solubility of Copanlisib, cell line resistance, or incorrect drug concentration. | Prepare fresh drug dilutions from a stock solution in anhydrous DMSO.[4] Confirm the identity and purity of your this compound. Test a panel of cell lines with known sensitivity to PI3K inhibitors as a positive control. |
| Drug precipitation observed in media | The concentration of Copanlisib exceeds its solubility limit in the cell culture medium. | Prepare the final drug dilutions in pre-warmed media and mix thoroughly before adding to the cells. Visually inspect the media for any signs of precipitation. |
Guide 2: Interpreting Apoptosis Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| Minimal induction of apoptosis despite decreased cell viability | The primary effect of Copanlisib in your cell line might be cytostatic (inhibition of proliferation) rather than cytotoxic (induction of apoptosis).[7] | Complement your apoptosis assay (e.g., Caspase-Glo, Annexin V staining) with a proliferation assay (e.g., BrdU incorporation) to distinguish between cytostatic and cytotoxic effects. |
| High background apoptosis in control cells | Suboptimal cell culture conditions, such as over-confluency or nutrient deprivation. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Optimize cell seeding density to avoid confluency during the experiment. |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 72 hours.
-
Lysis and Luminescence Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.[4][10]
Protocol 2: Western Blot for p-AKT Inhibition
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of Copanlisib for the desired duration (e.g., 2, 6, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12]
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Copanlisib.
Caption: A typical experimental workflow for Western blot analysis of p-AKT inhibition.
Caption: A logical troubleshooting workflow for unexpected results in Copanlisib experiments.
References
- 1. Copanlisib - Wikipedia [en.wikipedia.org]
- 2. Aliqopa (copanlisib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Copanlisib Dihydrochloride Efficacy in Resistant Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copanlisib (B1663552) dihydrochloride. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at enhancing its efficacy in resistant cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Copanlisib?
A1: Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-alpha (PI3Kα) and PI3K-delta (PI3Kδ) isoforms.[1][2][3] By inhibiting these kinases, Copanlisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger in the PI3K/AKT/mTOR signaling pathway.[4][5] This pathway is frequently hyperactivated in cancer and regulates cell proliferation, survival, and metabolism.[6][7][8] Inhibition of this pathway by Copanlisib can induce cancer cell death (apoptosis) and inhibit proliferation.[1][2][3]
Q2: What are the known mechanisms of resistance to Copanlisib?
A2: Resistance to Copanlisib, and PI3K inhibitors in general, can be intrinsic or acquired. Key mechanisms include:
-
Activation of parallel signaling pathways: Cancer cells can bypass the blocked PI3K pathway by upregulating other survival pathways, such as the MAPK/ERK pathway.[7]
-
Mutations downstream of PI3K: Activating mutations in downstream effectors like AKT1 can render the cells independent of PI3K signaling.[7]
-
Upregulation of cytokine signaling: In some lymphoma models, resistance has been associated with the upregulation of cytokine signaling pathways like IL1A, IL1B, and CXCR4, as well as the NF-κB, MAPK, and JAK-STAT pathways.
-
Loss of PTEN: While PTEN loss can initially sensitize cells to PI3K inhibitors, in some cases, its complete loss can lead to such strong downstream signaling that it becomes difficult to inhibit effectively.[7]
Q3: Which synergistic drug combinations with Copanlisib have shown promise in resistant models?
A3: Several combination strategies have demonstrated enhanced efficacy:
-
BCL-2 Inhibitors (e.g., Venetoclax): This combination has shown strong synergy in various B- and T-cell lymphoma models, leading to increased apoptosis.[1][9] The proposed mechanism involves the downregulation of anti-apoptotic proteins like MCL1 and BCL-XL.[1]
-
Antimitotic Chemotherapy (e.g., Eribulin): The combination of Copanlisib and Eribulin has shown enhanced tumor growth inhibition in triple-negative breast cancer (TNBC) models, including those resistant to Eribulin.[10][11] Interestingly, Eribulin can upregulate PI3K pathway signaling, which is then counteracted by Copanlisib.[10]
-
ABL Tyrosine Kinase Inhibitors (TKIs): In models of Philadelphia chromosome-positive leukemia, Copanlisib can overcome resistance to ABL TKIs like imatinib, nilotinib, and ponatinib, particularly in the protective tumor microenvironment.[1]
-
CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib): In Ewing sarcoma and some lymphoma models, combining Copanlisib with a CDK4/6 inhibitor has shown synergistic activity, inducing cell cycle arrest and enhancing apoptosis.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Difficulty in establishing a Copanlisib-resistant cell line.
-
Possible Cause 1: Suboptimal starting concentration of Copanlisib.
-
Solution: Start by determining the accurate IC50 of Copanlisib in your parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Begin the resistance induction protocol with a Copanlisib concentration at or slightly below the IC50.
-
-
Possible Cause 2: Insufficient duration of drug exposure.
-
Solution: Developing stable resistance is a lengthy process. Be prepared to culture the cells in the presence of Copanlisib for several months (3-6 months is not uncommon). Gradually increase the drug concentration in a stepwise manner as the cells adapt and resume proliferation. A resistant cell line is generally considered established when it can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental line.[12]
-
-
Possible Cause 3: Cell line is not dependent on the PI3K pathway.
-
Solution: Confirm that the parental cell line has an active PI3K pathway (e.g., by checking for baseline p-AKT levels via Western blot). If the pathway is not active, the cells may have intrinsic resistance, and developing further resistance will be challenging.[7]
-
Problem 2: No decrease in phosphorylated AKT (p-AKT) levels observed after Copanlisib treatment in a sensitive cell line.
-
Possible Cause 1: Issues with Western blot protocol.
-
Solution: Phosphorylated proteins are labile. Ensure that your lysis buffer contains fresh phosphatase inhibitors. It is also recommended to use blocking buffers containing 5% BSA instead of milk, as milk contains phosphoproteins that can increase background noise.[13] Use high-quality, validated antibodies for both p-AKT (e.g., Ser473) and total AKT.
-
-
Possible Cause 2: Incorrect timing of protein extraction.
-
Solution: Inhibition of AKT phosphorylation by Copanlisib can be rapid. Perform a time-course experiment (e.g., 0, 15 min, 30 min, 1h, 2h, 4h) to determine the optimal time point for observing maximal p-AKT inhibition in your specific cell line.[6]
-
-
Possible Cause 3: Drug degradation.
-
Solution: Ensure that the Copanlisib stock solution is properly stored and that the working dilutions are freshly prepared. Some sources indicate that Copanlisib has poor solubility in DMSO, so ensure it is fully dissolved before adding to cell culture media.[14]
-
Problem 3: Inconsistent results in combination therapy experiments (e.g., synergy not reproducible).
-
Possible Cause 1: Incorrect experimental design for synergy analysis.
-
Solution: To robustly assess synergy, use a matrix of concentrations for both drugs and analyze the data using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.[15][16][17]
-
-
Possible Cause 2: Suboptimal drug administration schedule.
-
Solution: The order and timing of drug addition can be critical. Test different schedules, such as sequential administration (Copanlisib followed by the second drug, or vice-versa) versus simultaneous administration.
-
-
Possible Cause 3: Cell density affecting drug response.
-
Solution: Ensure consistent cell seeding density across all experiments, as this can significantly impact the outcome of viability assays.
-
In Vivo Experiments
Problem 1: Lack of tumor growth inhibition in a xenograft model expected to be sensitive.
-
Possible Cause 1: Suboptimal dosing or administration route.
-
Solution: Copanlisib is administered intravenously (IV). For mouse xenograft models, a common dosing schedule is 14 mg/kg, administered three times a week.[18] Ensure proper IV administration technique to achieve the desired systemic exposure.
-
-
Possible Cause 2: Poor drug stability or formulation.
-
Solution: Copanlisib for in vivo use should be formulated in an appropriate vehicle, such as 5% D-Mannitol in sterile water.[18] Prepare the formulation fresh for each injection.
-
-
Possible Cause 3: Rapid drug metabolism.
Problem 2: Significant toxicity observed in animal models (e.g., weight loss, hyperglycemia).
-
Possible Cause 1: On-target side effects of Copanlisib.
-
Solution: Copanlisib is known to cause transient hyperglycemia and hypertension due to its inhibition of PI3Kα.[8] Monitor blood glucose levels and blood pressure in the animals, especially shortly after infusion. If severe, consider adjusting the dose or schedule. Supportive care, as advised by a veterinarian, may be necessary.
-
-
Possible Cause 2: Toxicity of the combination therapy.
-
Solution: When combining Copanlisib with another agent, perform a dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD) of the combination.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Copanlisib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KPL4 | Breast Cancer | < 10 | [19] |
| BT-474 | Breast Cancer | Not specified, but sensitive | [3] |
| GIST-T1 | Gastrointestinal Stromal Tumor | 54.5 | [18] |
| GIST-T1/670 (Imatinib-resistant) | Gastrointestinal Stromal Tumor | 278.8 | [18] |
| GIST430/654 (Imatinib-resistant) | Gastrointestinal Stromal Tumor | 78.7 | [18] |
| Various Lymphoma Cell Lines | B-cell and T-cell Lymphoma | Median: 75 (21-160 95% CI) | [1] |
Table 2: In Vivo Dosing and Efficacy of Copanlisib in Xenograft Models
| Model | Cancer Type | Dosing Regimen | Efficacy | Reference |
| Rat KPL4 Xenograft | Breast Cancer | 0.5-6 mg/kg, IV, every other day for 5 doses | 77-100% tumor growth inhibition | [8] |
| Mouse GIST-T1 Xenograft | Gastrointestinal Stromal Tumor | 14 mg/kg, IV, 3 times a week | Significant tumor growth inhibition | [18] |
Experimental Protocols
Protocol 1: Establishing a Copanlisib-Resistant Cell Line
-
Determine IC50: Culture the parental cancer cell line and determine the 72-hour IC50 value for Copanlisib using an MTT or similar cell viability assay.
-
Initial Exposure: Continuously culture the parental cells in media containing Copanlisib at a concentration equal to the IC50.
-
Monitor and Passage: Initially, significant cell death is expected. Replace the media with fresh, drug-containing media every 2-3 days. When the surviving cells begin to proliferate and reach 70-80% confluency, passage them into a new flask with the same concentration of Copanlisib.
-
Dose Escalation: Once the cells are stably proliferating at the initial concentration, double the concentration of Copanlisib. Repeat the process of monitoring and passaging.
-
Repeat and Validate: Continue this stepwise dose escalation over several months. At each stage of increased resistance, it is advisable to freeze down a stock of the cells.
-
Confirmation of Resistance: Once the cells can proliferate in a concentration at least 10-fold higher than the original IC50, confirm the resistance by performing a new IC50 determination and comparing it to the parental cell line. Also, confirm the mechanism of resistance by Western blot (e.g., check for p-AKT levels with and without drug treatment).
Protocol 2: Western Blot for p-AKT Inhibition
-
Cell Culture and Treatment: Plate cells to be 70-80% confluent at the time of harvesting. Treat with desired concentrations of Copanlisib for the determined optimal time (e.g., 2 hours). Include a vehicle-only (DMSO) control.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin.
Visualizations
Caption: Inhibition of the PI3K/AKT signaling pathway by Copanlisib.
Caption: Experimental workflow for generating a Copanlisib-resistant cell line.
References
- 1. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II study of the PI3K inhibitor copanlisib in combination with the anti-CD20 monoclonal antibody rituximab for patients with marginal zone lymphoma: treatment rationale and protocol design of the COUP-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Copanlisib in Combination with Eribulin in Triple-negative Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. apexbt.com [apexbt.com]
Copanlisib Dihydrochloride experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Copanlisib (B1663552) Dihydrochloride (B599025). It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful and accurate research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of copanlisib dihydrochloride?
This compound is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2][3] It exhibits predominant activity against the PI3K-α and PI3K-δ isoforms, which are crucial components of the PI3K/AKT/mTOR signaling pathway.[4][5] This pathway is frequently overactivated in cancer and plays a critical role in cell proliferation, survival, and angiogenesis.[4][5] By inhibiting PI3K, copanlisib blocks downstream signaling, leading to the induction of apoptosis (programmed cell death) and the inhibition of tumor cell growth.[2][5][6]
Q2: In which research areas is this compound primarily used?
This compound is extensively studied in oncology research, particularly for hematologic malignancies such as follicular lymphoma and other B-cell non-Hodgkin lymphomas.[3][4] It is also investigated in the context of solid tumors, including breast cancer, endometrial cancer, and gastrointestinal stromal tumors.[2][3][7] Its role in overcoming resistance to other targeted therapies is also an active area of investigation.[2]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[8][9] For short-term storage (days to weeks), it can be stored at 4°C.[8][9] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for one month.[10] The compound should be stored in a dry, dark environment and protected from moisture.[8][9]
Q4: How should I prepare a stock solution of this compound?
This compound has limited solubility in DMSO and is insoluble in water.[1][10] To prepare a stock solution in DMSO, it is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[11][12] For aqueous solutions, 0.01M HCl can be used to dissolve the compound at a concentration of up to 10 mg/mL, with sonication recommended.[1] Always use fresh, high-quality solvents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results in cell-based assays | Compound Precipitation: Copanlisib has limited solubility. | - Ensure complete dissolution of the stock solution; gentle warming or sonication may help.[11][12]- Avoid high concentrations in final assay media that could lead to precipitation.- Visually inspect media for any signs of precipitation before and during the experiment. |
| Cell Line Variability: Different cell lines exhibit varying sensitivity to copanlisib. | - Confirm the PI3K pathway status (e.g., PIK3CA mutation) of your cell line, as this can influence sensitivity.[11]- Perform a dose-response curve to determine the optimal concentration for your specific cell line.[7][13] | |
| Incorrect Drug Concentration: Errors in dilution calculations or stock solution concentration. | - Re-verify all calculations for serial dilutions.- If possible, confirm the concentration of the stock solution using analytical methods. | |
| Low potency or lack of effect in in vitro experiments | Sub-optimal Assay Conditions: Insufficient incubation time or inappropriate cell density. | - Optimize incubation time; effects on downstream signaling can be observed within hours, while effects on cell viability may require 24-96 hours.[14][15]- Ensure cells are in the logarithmic growth phase during treatment. |
| Compound Degradation: Improper storage of stock solutions. | - Aliquot stock solutions to minimize freeze-thaw cycles.[10]- Store stock solutions at -80°C for long-term stability.[10] | |
| High background in Western blot for phosphorylated proteins | Sub-optimal Antibody Dilution or Quality: | - Titrate the primary antibody to determine the optimal concentration.- Use a fresh aliquot of the antibody.- Include appropriate positive and negative controls. |
| Inadequate Washing Steps: | - Increase the number and/or duration of wash steps after antibody incubations. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Copanlisib
| Target | IC₅₀ (nM) | Assay Type |
| PI3Kα | 0.5 | Cell-free kinase assay |
| PI3Kδ | 0.7 | Cell-free kinase assay |
| PI3Kβ | 3.7 | Cell-free kinase assay |
| PI3Kγ | 6.4 | Cell-free kinase assay |
Data sourced from multiple studies.[4][9][11]
Table 2: Anti-proliferative Activity of Copanlisib in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| GIST-T1 | Gastrointestinal Stromal Tumor | 54.5 |
| GIST430/654 | Gastrointestinal Stromal Tumor | 78.7 |
| GIST-T1/670 | Gastrointestinal Stromal Tumor | 278.8 |
| Huh7 | Hepatocellular Carcinoma | 47.9 |
| HepG2 | Hepatocellular Carcinoma | 31.6 |
Data sourced from multiple studies.[7][13]
Signaling Pathway and Experimental Workflow Visualizations
Caption: PI3K signaling pathway and the inhibitory action of copanlisib.
Caption: A typical experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of copanlisib. Include a DMSO-only vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C, 5% CO₂.[15]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blotting for PI3K Pathway Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with copanlisib at various concentrations for a specified time (e.g., 2 hours) to observe effects on signaling pathways.[14]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT, p-S6) and total proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using software like ImageJ and normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. Copanlisib | PI3K | Apoptosis | TargetMol [targetmol.com]
- 2. Copanlisib - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | C23H30Cl2N8O4 | CID 135565785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medkoo.com [medkoo.com]
- 9. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head: Copanlisib Dihydrochloride vs. Duvelisib in Cancer Research
An objective comparison for researchers, scientists, and drug development professionals.
In the landscape of targeted cancer therapies, inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway have emerged as a critical class of drugs. Among these, copanlisib (B1663552) dihydrochloride (B599025) and duvelisib (B560053) represent two distinct approaches to targeting this crucial signaling network. This guide provides a preclinical comparison of these two molecules, summarizing their mechanisms of action, biochemical potency, and effects on cancer cells, supported by experimental data and detailed methodologies to aid in research and development.
At a Glance: Key Differences
| Feature | Copanlisib Dihydrochloride | Duvelisib |
| Primary Target | Pan-Class I PI3K inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms[1] | Dual inhibitor of PI3K-δ and PI3K-γ isoforms[2] |
| Administration | Intravenous[3] | Oral[3] |
Mechanism of Action and Signaling Pathways
Both copanlisib and duvelisib exert their anticancer effects by inhibiting PI3K, a family of enzymes crucial for cell survival, proliferation, and metabolism. However, their distinct isoform selectivity leads to different downstream signaling consequences.
This compound is a pan-class I PI3K inhibitor with particular potency against the PI3K-α and PI3K-δ isoforms.[1] The inhibition of PI3K-α, an isoform frequently mutated in solid tumors, and PI3K-δ, which is primarily expressed in hematopoietic cells and crucial for B-cell signaling, gives copanlisib a broad spectrum of potential applications.[3] By blocking these isoforms, copanlisib effectively reduces the phosphorylation of AKT, a central node in the PI3K pathway, and subsequently modulates the activity of downstream effectors like mTOR and NF-κB, leading to cell cycle arrest and apoptosis.[4][5]
Duvelisib , in contrast, is a dual inhibitor of the PI3K-δ and PI3K-γ isoforms.[2] This targeted approach focuses on isoforms predominantly expressed in leukocytes. PI3K-δ is critical for B-cell receptor signaling and survival, while PI3K-γ is involved in T-cell and myeloid cell signaling, including chemokine signaling and inflammation.[3] By inhibiting both, duvelisib not only directly impacts malignant B-cells but also modulates the tumor microenvironment by affecting T-cells and macrophages.[3] Similar to copanlisib, duvelisib leads to the dephosphorylation of AKT and affects downstream pathways.
Biochemical Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for copanlisib and duvelisib against the class I PI3K isoforms. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| PI3K Isoform | Copanlisib IC50 (nM) | Duvelisib IC50 (nM) |
| PI3K-α | 0.5[3] | 1602 |
| PI3K-β | 3.7[3] | 85 |
| PI3K-δ | 0.7[3] | 2.5 |
| PI3K-γ | 6.4[3] | 27 |
Data compiled from multiple sources and should be interpreted with consideration for potential variations in assay conditions.
Preclinical data suggests that copanlisib may be more efficient in inhibiting the survival of certain leukemia cells compared to duvelisib.[1]
Preclinical Efficacy in In Vitro and In Vivo Models
Both copanlisib and duvelisib have demonstrated significant anti-tumor activity in a variety of preclinical cancer models.
Copanlisib has shown potent anti-proliferative and pro-apoptotic activity in numerous tumor cell lines and xenograft models.[1] For instance, in mantle cell lymphoma, marginal zone lymphoma, and chronic lymphocytic leukemia cell lines, copanlisib demonstrated a median IC50 of 22 nM.[6] In in vivo studies, copanlisib has been shown to inhibit tumor growth in xenograft models of various cancers, including lymphoma and solid tumors.[7][8]
Duvelisib has also shown robust preclinical activity, particularly in hematologic malignancies. It effectively induces apoptosis in chronic lymphocytic leukemia (CLL) cells and inhibits the proliferation of various hematologic tumor cells.[2][3] In xenograft models of human transformed follicular lymphoma, tumor growth inhibition was significantly greater in duvelisib-treated mice compared to those treated with a PI3K-δ–selective inhibitor.[3]
Experimental Protocols
To facilitate the replication and further investigation of the preclinical findings, detailed methodologies for key experiments are provided below.
Experimental Workflow: In Vitro and In Vivo Assessment
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of copanlisib or duvelisib (e.g., 0.01 to 1000 nM) for 72 hours.[9] Include a vehicle control (DMSO).
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.[9]
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the inhibitors as described for the viability assay. Harvest both adherent and floating cells.[10]
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis for PI3K Pathway Modulation
This technique is used to assess the phosphorylation status of key proteins in the PI3K signaling pathway.
-
Cell Treatment and Lysis: Treat cells with copanlisib or duvelisib for various time points. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT (Ser473), total AKT, p-mTOR, p-S6).[11][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.[14][15]
-
Tumor Growth and Randomization: Monitor tumor growth, and once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment groups.[15]
-
Drug Administration: Administer copanlisib (intravenously) or duvelisib (orally) according to a predetermined dosing schedule.[14][15] Include a vehicle control group.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.[15]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry (IHC) for proliferation and apoptosis markers or Western blotting for pathway analysis.
Conclusion
This compound and duvelisib are both potent inhibitors of the PI3K pathway with demonstrated preclinical anti-tumor activity. Their distinct isoform selectivity profiles—pan-class I for copanlisib with a preference for α and δ, and dual δ/γ for duvelisib—suggest different therapeutic niches and potential for combination therapies. The choice between these inhibitors for further preclinical and clinical development will depend on the specific cancer type, the underlying genetic alterations driving the malignancy, and the desired modulation of the tumor microenvironment. The experimental protocols provided in this guide offer a robust framework for researchers to conduct comparative studies and further elucidate the therapeutic potential of these important targeted agents.
References
- 1. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 2. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple combination of BET plus PI3K and NF-κB inhibitors exhibit synergistic activity in adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pan Class-I PI3K Inhibitor Copanlisib Has Preclinical Activity in Mantle Cell Lymphoma, Marginal Zone Lymphoma and Chronic Lymphocytic Leukemia As Single Agent and in Combination with Other Targeted and Conventional Agents [folia.unifr.ch]
- 7. Evaluation of the pan-class I phosphoinositide 3-kinase (PI3K) inhibitor copanlisib in the Pediatric Preclinical Testing Consortium in vivo models of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Synergistic Effect of Copanlisib Dihydrochloride with BTK Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of combining Copanlisib (B1663552) Dihydrochloride, a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, with Bruton's tyrosine kinase (BTK) inhibitors in the context of B-cell malignancies. This guide synthesizes available preclinical and clinical data to illuminate the therapeutic potential of this combination strategy.
The dual blockade of the PI3K/AKT/mTOR and BTK signaling pathways, both critical for B-cell proliferation and survival, presents a compelling therapeutic strategy in B-cell lymphomas. While direct preclinical studies detailing the synergistic cytotoxicity of Copanlisib with BTK inhibitors are not extensively published, the principle is well-supported by studies involving other PI3K inhibitors and is validated by clinical trial outcomes. In vitro studies combining PI3K and BTK inhibitors have consistently demonstrated synergistic cytotoxicity[1]. This guide will present the foundational preclinical evidence with analogous compounds and the subsequent clinical data for the Copanlisib-BTK inhibitor combination.
Preclinical Evidence of Synergy: A Strong Rationale
Preclinical investigations into the combination of PI3K and BTK inhibitors have laid a strong foundation for clinical exploration. A study investigating the dual PI3K/mTOR inhibitor PQR309 (bimiralisib) in combination with the BTK inhibitor ibrutinib (B1684441) in Diffuse Large B-cell Lymphoma (DLBCL) cell lines provides a quantitative look at the expected synergy.
In Vitro Synergy in DLBCL Cell Lines
The combination of the dual PI3K/mTOR inhibitor PQR309 and ibrutinib was assessed in a panel of Activated B-Cell like (ABC) subtype of DLBCL cell lines, which are known to be dependent on B-cell receptor (BCR) signaling. The synergistic effect was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy.
| Cell Line | Combination | Combination Index (CI) | Outcome |
| RIVA | PQR309 + Ibrutinib | 0.42 | Synergy |
| U2932 | PQR309 + Ibrutinib | 0.6 | Synergy |
| TMD8 | PQR309 + Ibrutinib | 0.57 | Synergy |
Table 1: Combination Index (CI) values for the combination of a dual PI3K/mTOR inhibitor (PQR309) and ibrutinib in ABC-DLBCL cell lines. Data from a preclinical study on PQR309 and ibrutinib combination[2].
These data demonstrate a clear synergistic interaction in suppressing the proliferation of these cancer cell lines.
Further supporting the rationale, a study in canine DLBCL cells showed that the combination of ibrutinib and a selective PI3Kγ inhibitor, AS-605240, acted synergistically to reduce cell proliferation and increase apoptosis[3][4]. The combined treatment also led to a reduction in the phosphorylation of downstream signaling proteins such as AKT, GSK3β, and ERK[3][4].
Clinical Validation: Copanlisib in Combination with BTK Inhibitors
Building on the strong preclinical rationale, clinical trials have evaluated the combination of Copanlisib with BTK inhibitors in various B-cell malignancies.
Mantle Cell Lymphoma (MCL)
A phase 1 trial of Copanlisib plus ibrutinib in patients with relapsed/refractory (R/R) MCL demonstrated promising clinical activity. The combination was designed to inhibit BCR signaling more thoroughly than ibrutinib alone[1].
| Parameter | Value |
| Overall Response Rate (ORR) | 87.5% |
| Complete Response (CR) | 50% |
| Partial Response (PR) | 37.5% |
| Median Progression-Free Survival (PFS) | 7.7 months |
Table 2: Clinical outcomes from a phase 1 trial of Copanlisib and ibrutinib in R/R Mantle Cell Lymphoma.[1]
While the response rates were high, the duration of response was limited, and the combination was associated with additive toxicity[1].
Primary Central Nervous System Lymphoma (PCNSL)
A phase 1b study of Copanlisib in combination with ibrutinib in patients with R/R PCNSL also showed encouraging response rates. The rationale for this combination is that PCNSL appears to rely on both BTK and PI3K signaling pathways for survival[5].
| Dosing Schedule | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Concurrent | 57% | 2.93 months |
| Sequential | 50% | 3.65 months |
Table 3: Clinical outcomes from a phase 1b study of Copanlisib and ibrutinib in R/R Primary Central Nervous System Lymphoma.[5]
The study was terminated early, but the results highlighted the potential for this combination strategy in this patient population[5].
Signaling Pathways and Mechanism of Synergy
The synergistic effect of combining Copanlisib and a BTK inhibitor stems from the dual blockade of two key survival pathways in B-cell malignancies. The B-cell receptor (BCR) signaling cascade, which is constitutively active in many B-cell lymphomas, relies on both BTK and PI3K.
References
- 1. A phase 1 trial of copanlisib plus ibrutinib in relapsed/refractory mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
Validating Copanlisib Dihydrochloride Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of Copanlisib (B1663552) Dihydrochloride, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. The performance of Copanlisib is objectively compared with alternative PI3K inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tools and strategies for their preclinical and clinical studies.
Introduction to Copanlisib and the PI3K Pathway
Copanlisib (BAY 80-6946) is an intravenous PI3K inhibitor with predominant activity against the p110α and p110δ isoforms of PI3K.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent driver in many cancers. Validating that a drug effectively engages its intended target within a living organism is a critical step in drug development. This guide explores various methods for confirming the in vivo target engagement of Copanlisib and compares its efficacy with other PI3K inhibitors.
Comparative Analysis of PI3K Inhibitors
The potency and selectivity of PI3K inhibitors vary, influencing their efficacy and safety profiles. Copanlisib is a pan-class I inhibitor, while other agents exhibit isoform-selective inhibition.
Table 1: In Vitro Potency (IC50, nM) of Selected PI3K Inhibitors
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) | Primary Target(s) |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Pan-Class I (α, δ preference) |
| Alpelisib (B612111) | 5 | 1156 | 250 | 290 | α-selective |
| Idelalisib | 8600 | 4000 | 830 | 17 | δ-selective |
| Duvelisib (B560053) | 1900 | 580 | 23 | 2.5 | δ, γ-selective |
Data compiled from multiple sources.[3]
In Vivo Target Engagement and Efficacy: A Head-to-Head Comparison
A study utilizing a Merkel cell carcinoma (MCC) patient-derived xenograft (PDX) model provides a direct in vivo comparison of Copanlisib with other PI3K inhibitors.
Table 2: Comparative In Vivo Efficacy in a Merkel Cell Carcinoma PDX Model
| Treatment | Dosing | Mean Tumor Volume Change (%) | Key Finding |
| Vehicle | - | + (progressive growth) | - |
| Copanlisib | 10 mg/kg, i.p., every other day | Significant tumor growth inhibition | Most potent antitumor effects |
| Alpelisib | 25 mg/kg, p.o., daily | Moderate tumor growth inhibition | Less effective than Copanlisib |
| Idelalisib | 75 mg/kg, p.o., twice daily | Minor tumor growth inhibition | Less effective than Copanlisib |
| Duvelisib | 35 mg/kg, p.o., twice daily | Moderate tumor growth inhibition | Less effective than Copanlisib |
Data adapted from a study in Merkel cell carcinoma xenografts.[1]
In this head-to-head comparison, Copanlisib demonstrated the most potent anti-tumor effects, significantly inhibiting tumor growth in the MCC xenograft model.[1] This superior efficacy is likely attributable to its potent, dual inhibition of the PI3K-α and -δ isoforms, both of which are expressed in MCC.[1]
In Vivo Efficacy in Other Models
-
Copanlisib: Has demonstrated significant tumor growth inhibition in various xenograft models, including gastrointestinal stromal tumor (GIST) and lymphoma.[2][4] In a GIST xenograft model, single-agent Copanlisib significantly delayed tumor growth.[4]
-
Alpelisib: In combination with anti-HER2 therapy, Alpelisib significantly delayed tumor growth in HER2+/PIK3CA mutant breast cancer xenografts.[5] In PIK3CA-mutant breast cancer models, Alpelisib combined with fulvestrant (B1683766) has also shown synergistic anti-tumor activity.[6]
-
Idelalisib: In preclinical models of B-cell acute lymphoblastic leukemia (B-ALL), Idelalisib has been shown to inhibit the homing of leukemia cells to the bone marrow.[7] In B-cell lymphoma patient-derived xenograft models, the combination of Idelalisib with ibrutinib (B1684441) significantly inhibited the growth of ibrutinib-resistant tumors.[8]
-
Duvelisib: In a patient-derived xenograft model of T-cell lymphoma, Duvelisib treatment led to a shift from an immunosuppressive to an inflammatory tumor microenvironment.[9] However, in pediatric acute lymphoblastic leukemia xenografts, Duvelisib showed limited single-agent activity.[10]
Experimental Protocols for In Vivo Target Engagement
Validating target engagement in vivo relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly used assays.
Western Blot for Phospho-Akt (p-Akt)
This method is a cornerstone for assessing PI3K pathway inhibition by measuring the phosphorylation of a key downstream effector, Akt.
1. Tissue Lysate Preparation:
- Excise tumors from vehicle- and drug-treated animals and snap-freeze in liquid nitrogen.
- Homogenize frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473 or Thr308) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Immunohistochemistry (IHC) for Phospho-S6 (p-S6)
IHC allows for the visualization of target modulation within the tumor microenvironment. Phospho-S6 is a downstream marker of mTOR, which is activated by the PI3K/Akt pathway.
1. Tissue Preparation:
- Fix freshly excised tumors in 10% neutral buffered formalin overnight.
- Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.
- Cut 4-5 µm sections and mount on charged slides.
2. Staining Procedure:
- Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
- Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific antibody binding with a serum-based blocking solution.
- Incubate sections with a primary antibody against phospho-S6 (e.g., Ser235/236) overnight at 4°C.
- Wash with buffer and incubate with a biotinylated secondary antibody.
- Apply an avidin-biotin-peroxidase complex.
- Develop the signal with a DAB substrate and counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.
3. Quantification:
- Image slides and quantify the staining intensity and percentage of positive cells using image analysis software.
Alternative and Emerging In Vivo Target Engagement Methods
Beyond traditional methods, newer techniques offer more dynamic and quantitative assessments of target engagement.
In Vivo PI3K Enzyme Activity Assay
This assay directly measures the enzymatic activity of PI3K in tissue lysates.
Principle: PI3K is immunoprecipitated from tumor lysates and incubated with its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and radiolabeled ATP (γ-³²P-ATP). The resulting radiolabeled product, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), is then separated by thin-layer chromatography (TLC) and quantified by autoradiography. A reduction in PIP3 production in drug-treated samples compared to vehicle-treated samples indicates target engagement. While powerful, this method is technically demanding and involves the use of radioactivity.[11][12]
Positron Emission Tomography (PET) Imaging
PET imaging offers a non-invasive, real-time method to assess target engagement and pharmacodynamics in vivo.
Principle: Radiolabeled tracers that bind to specific components of the PI3K pathway can be used to visualize and quantify target expression and drug binding. For example, PET probes targeting receptor tyrosine kinases (RTKs) upstream of PI3K, such as EGFR and HER3, have been developed.[13] Inhibition of the PI3K/AKT pathway can lead to a feedback-mediated upregulation of these RTKs, which can be detected by PET imaging.[13] Additionally, metabolic tracers like [¹⁸F]-fluorodeoxyglucose (FDG) and [¹⁸F]-fluorothymidine (FLT) can serve as indirect readouts of PI3K pathway activity, as the pathway regulates glucose metabolism and cell proliferation.[14]
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the PI3K signaling pathway, a typical experimental workflow for in vivo target validation, and the logical relationship of the comparative data.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for in vivo target validation.
Caption: Logical relationship for data comparison of PI3K inhibitors.
Conclusion
Validating the in vivo target engagement of Copanlisib Dihydrochloride can be effectively achieved through a combination of pharmacodynamic biomarker analysis, such as Western blotting for p-Akt and IHC for p-S6, and assessment of anti-tumor efficacy in relevant preclinical models. Head-to-head comparisons with other PI3K inhibitors, such as alpelisib, idelalisib, and duvelisib, demonstrate that Copanlisib's potent pan-class I inhibitory profile, with a preference for the α and δ isoforms, translates to robust in vivo activity across various cancer types. The choice of a specific PI3K inhibitor and the methods for validating its target engagement should be guided by the specific research question, the cancer type under investigation, and the PI3K isoform dependency of the tumor. Emerging technologies like PET imaging hold promise for non-invasive, real-time assessment of target engagement and will likely play an increasingly important role in the development of PI3K-targeted therapies.
References
- 1. Inhibition of PI3K by copanlisib exerts potent antitumor effects on Merkel cell carcinoma cell lines and mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 6. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo activity of the dual PI3Kδ and PI3Kγ inhibitor duvelisib against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential Receptor Tyrosine Kinase PET Imaging for Therapeutic Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3'-Deoxy-3'-[18F]-Fluorothymidine PET imaging reflects PI3K-mTOR-mediated pro-survival response to targeted therapy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pan-PI3K Inhibitors in Solid Tumors
Guide for Researchers and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in the development and progression of numerous solid tumors, making it a prime target for therapeutic intervention.[4][5] Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, δ), were developed to broadly suppress this oncogenic signaling.[6][7] This guide provides a comparative analysis of key pan-PI3K inhibitors that have been evaluated in solid tumors, presenting clinical data, safety profiles, and the experimental protocols used to assess their activity.
The PI3K/AKT/mTOR Signaling Pathway
Activation of the PI3K pathway is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs).[4][8] This recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][8][9] PIP3 recruits and activates downstream effectors, most notably the kinase AKT.[2][4] Once activated, AKT phosphorylates a wide array of substrates that promote cell survival and proliferation, including the mTOR complex 1 (mTORC1).[1][4] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[3][4] Pan-PI3K inhibitors block the initial step of this cascade by competitively binding to the ATP-binding site of the PI3K catalytic subunits.[7][10]
Comparative Clinical Performance
While numerous pan-PI3K inhibitors have entered clinical trials, their development in solid tumors has been challenging due to modest single-agent efficacy and significant toxicities.[11][12] The following tables summarize key efficacy and safety data from clinical studies of prominent pan-PI3K and dual PI3K/mTOR inhibitors.
Table 1: Efficacy of Pan-PI3K Inhibitors in Advanced Solid Tumors
| Inhibitor (Class) | Trial (Phase) | Patient Population (Tumor Types) | Key Efficacy Results |
| Buparlisib (B177719) (pan-PI3K) | Dose-Escalation (I)[13] | Advanced Solid Tumors (N=83) | ORR: 1 confirmed PR (TNBC), 3 unconfirmed PRs. |
| BELLE-2 (III)[11] | ER+ Metastatic Breast Cancer | PFS: 6.9 months (vs. 5.0 with placebo + fulvestrant). Modest benefit observed. | |
| Single-Arm (II)[6] | Advanced malignancies with PI3K pathway activation (N=146) | Clinical Benefit Rate: 15.1% (1 PR, 21 SD). Median PFS: 1.9 months. | |
| Pictilisib (B1683980) (pan-PI3K) | Dose-Escalation (I)[14][15] | Advanced Solid Tumors (N=60) | ORR: 1 PR (BRAF-mutant melanoma), 1 response by CA-125 (ovarian cancer). |
| FERGI (II)[16] | ER+, HER2- Metastatic Breast Cancer | PFS: 7.4 months in ER+/PR+ subset (vs. 3.7 with placebo + fulvestrant). No significant benefit in the overall ER+ population. | |
| Copanlisib (B1663552) (pan-PI3K; α/δ dominant) | Dose-Escalation (I)[17] | Advanced Solid Tumors & NHL | In solid tumors, stable disease was the most common response. |
| Phase II[18] | Solid tumors with PIK3CA mutation | ORR: 16%. | |
| Gedatolisib (B612122) (dual PI3K/mTOR) | Combination (I)[19][20] | Advanced Solid Tumors (N=17, mostly ovarian/endometrial) | ORR: 65% (80% in clear cell ovarian cancer) when combined with carboplatin (B1684641) and paclitaxel. |
| Combination (Ib)[21] | Triple-Negative Breast Cancer (TNBC) | ORR: 40.0% (1st line), 33.3% (2nd/3rd line) when combined with cisplatin. |
ORR: Overall Response Rate; PR: Partial Response; SD: Stable Disease; PFS: Progression-Free Survival; TNBC: Triple-Negative Breast Cancer.
Table 2: Comparative Safety Profile of Pan-PI3K Inhibitors
A major hurdle for pan-PI3K inhibitors is their on-target toxicities, which often limit the ability to maintain an effective dose.[11][12] Common adverse events are shared across the class.
| Inhibitor | Common Treatment-Related Adverse Events (All Grades) | Common Grade ≥3 Adverse Events |
| Buparlisib | Decreased appetite, diarrhea, nausea, hyperglycemia, rash.[13] | Asthenia, performance status decrease, hyperglycemia, increased ALT/AST.[11][13][22] |
| Pictilisib | Nausea, rash, fatigue.[14][15] | Maculopapular rash (Dose-Limiting Toxicity).[14][15] |
| Copanlisib | Hyperglycemia, fatigue, diarrhea, decreased neutrophil and platelet counts.[18] | Hyperglycemia, hypertension.[10] |
| Gedatolisib | Mucositis/stomatitis, rash, fatigue, diarrhea.[19][23] | Neutropenia, anemia, mucositis.[19][20] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Adverse events are based on monotherapy and combination studies.
Key Experimental Protocols
Evaluating the efficacy of PI3K inhibitors requires robust in vitro assays to quantify their impact on cell viability and target engagement. Below are standardized protocols for two fundamental experiments.
Cell Viability Assay (ATP-Based Luminescence)
This assay determines an inhibitor's effect on cell proliferation by measuring ATP, an indicator of metabolically active cells.[2] The resulting dose-response curve is used to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the PI3K inhibitor in DMSO. Create a serial dilution series in a complete culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells (≤0.1%).
-
Treatment: Treat cells with the serial dilutions of the inhibitor. Include a vehicle control (DMSO only) and a no-cell background control (medium only).
-
Incubation: Incubate the plate for a specified period, typically 72 hours.
-
Lysis and Signal Generation: Equilibrate the plate and a commercial ATP-based luminescent reagent (e.g., CellTiter-Glo®) to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: After subtracting the background, normalize the data to the vehicle control wells. Plot the normalized values against the logarithm of inhibitor concentration and fit a non-linear regression curve to determine the IC50 value.
Western Blot for PI3K Pathway Inhibition
Western blotting is used to measure target engagement by detecting the phosphorylation status of key downstream proteins like AKT and S6 ribosomal protein.[1] A reduction in the phosphorylated form of these proteins relative to their total protein levels indicates successful pathway inhibition.[1][9]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the PI3K inhibitor (and a vehicle control) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold Phosphate Buffered Saline (PBS). Add ice-cold lysis buffer containing protease and phosphatase inhibitors, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those specific for phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal to assess the degree of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Research update on the anticancer effects of buparlisib - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies [mdpi.com]
- 19. celcuity.com [celcuity.com]
- 20. Phase I Dose-Escalation Study of the Dual PI3K-mTORC1/2 Inhibitor Gedatolisib in Combination with Paclitaxel and Carboplatin in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Guide to Copanlisib and Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of phosphatidylinositol 3-kinase (PI3K) inhibitors has marked a significant advancement in the treatment of various cancers. Copanlisib (B1663552), a potent pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, has demonstrated clinical efficacy, particularly in hematological malignancies.[1][2] However, as with many targeted therapies, the emergence of resistance presents a significant clinical challenge. This guide provides a comprehensive comparison of cross-resistance patterns between Copanlisib and other PI3K pathway inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and drug development strategies.
Understanding the PI3K Signaling Pathway
The PI3K pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.
Caption: The PI3K/AKT/mTOR signaling pathway.
Cross-Resistance Profile of Copanlisib
Studies utilizing cancer cell lines with acquired resistance to Copanlisib have revealed patterns of cross-resistance to other PI3K inhibitors. This suggests that common resistance mechanisms may be at play, limiting the sequential use of different agents within the same class.
Quantitative Analysis of Cross-Resistance
In a study involving a marginal zone lymphoma (MZL) cell line model (VL51), cells with acquired resistance to Copanlisib demonstrated significantly reduced sensitivity to other PI3K inhibitors.[3][4] This highlights a critical consideration for clinical sequencing of these agents.
| Cell Line | Drug | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| VL51 (MZL) | Copanlisib | Data not provided | >50-fold higher than parental | >50 |
| Duvelisib | Data not provided | 50-fold decrease in sensitivity | 50 | |
| Idelalisib (B1684644) | Data not provided | 5-fold decrease in sensitivity | 5 |
Table 1: Cross-resistance of Copanlisib-resistant MZL cells to other PI3K inhibitors. Data extracted from an abstract; specific IC50 values were not provided.[3][4]
Comparative Potency of PI3K Inhibitors
The inhibitory profile of Copanlisib against the four class I PI3K isoforms differs from that of more isoform-selective inhibitors like Idelalisib (δ-selective) and Duvelisib (δ/γ-selective). This differential activity may influence both efficacy and the development of resistance.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
| Idelalisib | 1,100 | 8,600 | 2,100 | 2.5 |
| Duvelisib | 1,602 | 85 | 27 | 2.5 |
Table 2: Comparative in vitro inhibitory activity (IC50) of Copanlisib, Idelalisib, and Duvelisib against PI3K isoforms.[5][6]
Mechanisms of Resistance to Copanlisib and Other PI3K Inhibitors
Acquired resistance to PI3K inhibitors is a multifaceted process involving the activation of bypass signaling pathways that circumvent the therapeutic blockade. In Copanlisib-resistant MZL cells, a notable upregulation of several pro-survival pathways has been identified as a key driver of resistance.[3][4]
Caption: Key signaling pathways implicated in resistance to Copanlisib.
Experimental Protocols
The generation and characterization of drug-resistant cell lines are fundamental to understanding the mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies.
Generation of Copanlisib-Resistant Cell Lines
A common method for developing acquired resistance in cancer cell lines involves continuous exposure to escalating concentrations of the drug.[7][8]
Caption: Workflow for generating drug-resistant cell lines.
Protocol:
-
Initial Dosing: Begin by treating the parental cancer cell line (e.g., VL51) with a low concentration of Copanlisib, typically around the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture and Monitoring: Maintain the cells in culture with the drug-containing medium, monitoring for cell viability and proliferation. The medium should be changed every 2-3 days.
-
Dose Escalation: Once the cells resume proliferation at a rate similar to the untreated parental cells, the concentration of Copanlisib is incrementally increased.
-
Isolation of Resistant Clones: This process of dose escalation is continued over several months until the cells can proliferate in the presence of a significantly higher concentration of Copanlisib (e.g., >10-fold the initial IC50). At this point, single-cell cloning can be performed to isolate and expand homogenous resistant populations.
-
Confirmation of Resistance: The resistance of the newly generated cell line should be confirmed by performing a cell viability assay (e.g., MTT or CCK-8) to determine the new IC50 value and compare it to the parental line.[3][4]
Cell Viability Assay (MTT/CCK-8)
Cell viability assays are used to determine the cytotoxic effects of a compound on a cell population and to calculate the IC50 value.
Materials:
-
Parental and resistant cancer cell lines
-
Complete culture medium
-
96-well plates
-
PI3K inhibitors (Copanlisib, Idelalisib, Duvelisib, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the PI3K inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: For MTT assays, add a solubilization solution to dissolve the formazan (B1609692) crystals before reading the absorbance. For CCK-8 assays, the absorbance can be read directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values for each inhibitor in both parental and resistant cell lines.[8][9]
Western Blot Analysis
Western blotting is employed to assess the activation status of key proteins within the PI3K signaling pathway and the bypass pathways to confirm the on-target effects of the inhibitors and to investigate the mechanisms of resistance.
Procedure:
-
Cell Lysis: Treat parental and resistant cells with the PI3K inhibitors for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK, phospho-STAT3, total-STAT3) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation upon inhibitor treatment in both sensitive and resistant cells.[9][10]
Conclusion and Future Directions
The emergence of cross-resistance between Copanlisib and other PI3K inhibitors underscores the complexity of acquired resistance to targeted therapies. The activation of bypass signaling pathways, such as MAPK and JAK/STAT, appears to be a crucial mechanism driving this phenomenon. Understanding these intricate resistance networks is paramount for the development of more effective treatment strategies.
Future research should focus on:
-
Comprehensive Cross-Resistance Profiling: Systematically evaluating the cross-resistance profiles of a wider range of PI3K inhibitors in various cancer models with acquired resistance to Copanlisib.
-
Combination Therapies: Preclinical and clinical investigation of combination therapies that co-target the PI3K pathway and the identified resistance pathways (e.g., MEK inhibitors, JAK inhibitors).
-
Biomarker Discovery: Identifying predictive biomarkers that can help to stratify patients who are more likely to develop resistance to PI3K inhibitors and to guide the selection of subsequent therapies.
By elucidating the molecular underpinnings of resistance, the scientific community can pave the way for the rational design of novel therapeutic approaches to overcome this clinical challenge and improve patient outcomes.
References
- 1. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preclinical Efficacy of Copanlisib and Immunotherapy Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of copanlisib (B1663552), a pan-class I PI3K inhibitor, in combination with immunotherapy. The data presented herein is collated from key preclinical studies to support further research and development in this promising area of oncology.
Executive Summary
Copanlisib, a potent inhibitor of phosphatidylinositol-3-kinase (PI3K) with predominant activity against the PI3K-α and PI3K-δ isoforms, has demonstrated significant anti-tumor effects in preclinical models when combined with immune checkpoint inhibitors (ICIs), specifically anti-PD-1 antibodies.[1][2] This combination therapy has been shown to overcome resistance to ICI monotherapy in various cancer models, leading to complete tumor regression and the establishment of long-term anti-tumor immunity.[3] The mechanism underlying this synergy involves the immunomodulatory effects of copanlisib, which favorably alters the tumor microenvironment by reducing immunosuppressive cell populations and enhancing the activity of cytotoxic T lymphocytes.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of copanlisib and anti-PD-1 therapy in various syngeneic mouse cancer models.
Table 1: Anti-Tumor Efficacy in the MC38 Colon Adenocarcinoma Model
| Treatment Group | Mean Tumor Volume (mm³ ± SEM) on Day 13 | Tumor Growth Inhibition (TGI) | CD8+/Treg Ratio (in Tumor) | M1/M2 Macrophage Ratio (in Tumor) | Reference |
| Vehicle Control | ~1200 | - | Low | Low | [1] |
| Copanlisib | ~800 | Moderate | Increased | Increased | [1] |
| Anti-PD-1 | ~1000 | Low | Slightly Increased | Slightly Increased | [1] |
| Copanlisib + Anti-PD-1 | ~300 | High (p ≤ 0.01) | Significantly Increased (p ≤ 0.01) | Significantly Increased (p ≤ 0.01) | [1] |
Table 2: Anti-Tumor Efficacy in the CT26 Colon Carcinoma Model
| Treatment Group | Median Fold Change in Tumor Growth Rate (Day 15) | Granzyme B+ Cells/FOV (Median) | Key Outcome | Reference |
| IgG2a Control | 7.49 | 27 | Progressive Disease | |
| Copanlisib | 8.88 | Not Reported | Progressive Disease | |
| Anti-PD-1 | 8.93 | Not Reported | Progressive Disease | |
| Copanlisib + Anti-PD-1 | 3.62 (p=0.002 vs control) | 44 (p<0.05 vs control) | Significant Reduction in Tumor Growth |
Table 3: Anti-Tumor Efficacy in the A20 Lymphoma Model (ICI-Resistant)
| Treatment Group | Tumor Regression | Long-term Survival (Tumor-free) | Key Outcome | Reference |
| Vehicle Control | 0% | 0% | Progressive Disease | [3] |
| Copanlisib | 0% | 0% | Progressive Disease | [3] |
| Anti-PD-1 | 0% | 0% | Progressive Disease | [3] |
| Copanlisib + Anti-PD-1 | 50-100% Complete Regression | Not explicitly quantified but suggested by complete regression and memory response | Overcomes ICI Resistance, Induces Complete Regression | [3] |
Experimental Protocols
In Vivo Murine Cancer Models
-
Animal Models: Female BALB/c or C57BL/6N mice were used for the CT26/A20 and MC38 models, respectively.[1][4] Animals were housed under standard laboratory conditions.
-
Tumor Cell Inoculation:
-
Treatment Administration:
-
Copanlisib: Administered intravenously (i.v.) at a dose of 14 mg/kg on a 2-days-on/5-days-off schedule.[1] In another study, a dose of 10 mg/kg was used for 15 days.[4]
-
Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) at a dose of 10 mg/kg twice a week.[1] Another study used 0.2 mg per mouse.[4]
-
Control Groups: Received corresponding vehicle or an IgG isotype control antibody.[1][4]
-
-
Efficacy Assessment:
-
Immunophenotyping:
-
Immunohistochemistry (IHC): Tumors were harvested, fixed, and stained for various immune cell markers including CD8 (cytotoxic T cells), FoxP3 (regulatory T cells), CD86 (M1 macrophages), and CD206 (M2 macrophages).[1]
-
Flow Cytometry: Spleens and tumors were processed to single-cell suspensions and stained with fluorescently labeled antibodies to quantify different immune cell populations.
-
Signaling Pathways and Mechanisms of Action
The synergistic anti-tumor effect of copanlisib and anti-PD-1 immunotherapy is underpinned by their complementary mechanisms of action targeting both the cancer cell and the tumor microenvironment.
Caption: Signaling pathways affected by copanlisib and anti-PD-1 therapy.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the combination of copanlisib and immunotherapy.
Caption: Preclinical experimental workflow for combination therapy evaluation.
Conclusion
The preclinical data strongly support the combination of copanlisib with anti-PD-1 immunotherapy as a promising strategy to enhance anti-tumor responses, particularly in tumors resistant to immune checkpoint inhibitors alone. The immunomodulatory properties of copanlisib, characterized by a reduction in immunosuppressive cells and a promotion of a pro-inflammatory tumor microenvironment, provide a solid rationale for the clinical investigation of this combination. The presented data and experimental frameworks offer a valuable resource for researchers and drug developers in the design and interpretation of future studies in this field.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
